molecular formula C8H8F3NO B1393355 2-(Difluoromethoxy)-5-fluorobenzylamine CAS No. 1017779-46-2

2-(Difluoromethoxy)-5-fluorobenzylamine

Cat. No.: B1393355
CAS No.: 1017779-46-2
M. Wt: 191.15 g/mol
InChI Key: KZGCNFCITFWOCH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzylamine is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(difluoromethoxy)-5-fluorophenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGCNFCITFWOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249107
Record name 2-(Difluoromethoxy)-5-fluorobenzenemethanamine
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Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-46-2
Record name 2-(Difluoromethoxy)-5-fluorobenzenemethanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-5-fluorobenzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(difluoromethoxy)-5-fluorophenyl]methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-(Difluoromethoxy)-5-fluorobenzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1] The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for other functional groups, such as hydroxyl, thiol, or even methyl and methoxy groups.[1] Its ability to act as a lipophilic hydrogen bond donor and its resistance to metabolic degradation make it a valuable tool for optimizing lead compounds.[1] 2-(Difluoromethoxy)-5-fluorobenzylamine integrates this advantageous group into a versatile benzylamine scaffold, presenting a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Features

While experimental data for this compound is scarce, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Discovery
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Boiling Point Not availableLikely to be a high-boiling liquid or a low-melting solid.
Solubility Predicted to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH).Important for reaction conditions and formulation development.
pKa (amine) ~8.5 - 9.5The electron-withdrawing nature of the fluorine and difluoromethoxy groups will slightly decrease the basicity of the amine compared to benzylamine. This influences salt formation and physiological behavior.
LogP Moderately lipophilicThe difluoromethoxy group increases lipophilicity, which can enhance membrane permeability.[2] This needs to be balanced to maintain aqueous solubility.

Synthesis of this compound: A Plausible Synthetic Approach

A robust synthetic route to this compound would likely involve a multi-step process starting from a readily available precursor. Below is a detailed, logical synthetic workflow based on established chemical transformations.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Hydroxy-5-fluorobenzonitrile B 2-(Difluoromethoxy)-5-fluorobenzonitrile A->B Difluoromethylation (e.g., ClCF₂CO₂Na) C This compound B->C Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: A plausible two-step synthetic workflow for the preparation of this compound.

Step-by-Step Experimental Protocol

Step 1: Difluoromethylation of 2-Hydroxy-5-fluorobenzonitrile

  • Rationale: The introduction of the difluoromethoxy group is a key step. Using a difluorocarbene precursor is a common and effective method. Sodium chlorodifluoroacetate is a commercially available and relatively safe source of difluorocarbene. The reaction proceeds via the generation of difluorocarbene, which then reacts with the phenoxide ion.

  • Protocol:

    • To a solution of 2-hydroxy-5-fluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF) is added a base such as potassium carbonate (2.0 eq).

    • The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Sodium chlorodifluoroacetate (2.0-3.0 eq) is added portion-wise to the reaction mixture.

    • The reaction is heated to a temperature sufficient to promote the decomposition of the chlorodifluoroacetate and generation of difluorocarbene (typically 80-120 °C).

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, 2-(difluoromethoxy)-5-fluorobenzonitrile, is purified by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Rationale: The final step is the reduction of the nitrile functionality to the corresponding benzylamine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Alternatively, catalytic hydrogenation offers a milder and often more scalable option.

  • Protocol (using LiAlH₄):

    • A solution of 2-(difluoromethoxy)-5-fluorobenzonitrile (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • The resulting granular precipitate is filtered off and washed with the reaction solvent.

    • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Applications in Drug Development: A Building Block for Innovation

The true value of this compound lies in its potential as a key intermediate in the synthesis of a wide range of biologically active molecules.

Modulation of Pharmacokinetic Properties

The difluoromethoxy group can significantly improve the metabolic stability of a drug candidate by blocking potential sites of oxidative metabolism.[1] This can lead to a longer half-life and improved oral bioavailability. Furthermore, the increased lipophilicity imparted by this group can enhance cell membrane permeability, which is crucial for reaching intracellular targets.[2]

Enhancement of Target Binding and Potency

The unique electronic properties of the difluoromethoxy group can influence the binding affinity of a molecule for its biological target. It can participate in hydrogen bonding interactions as a weak donor and can also engage in favorable dipole-dipole or orthogonal multipolar interactions within a protein's binding pocket.

Logical Workflow for Application in a Drug Discovery Program

Drug_Discovery_Workflow A Lead Compound with Metabolic Liability (e.g., labile methoxy or hydroxyl group) B Identify Site for Bioisosteric Replacement A->B C Synthesize Analog using This compound B->C D In Vitro Assays (Metabolic Stability, Target Affinity) C->D E In Vivo Pharmacokinetic Studies D->E Promising Results F Optimized Drug Candidate E->F Improved Profile

Caption: A logical workflow illustrating the integration of this compound in a lead optimization program.

Conclusion

This compound represents a valuable and strategically designed building block for medicinal chemists. Its synthesis, while requiring careful execution, relies on well-established and scalable chemical transformations. The incorporation of the difluoromethoxy group offers a proven strategy to enhance the drug-like properties of lead compounds, addressing common challenges in drug discovery such as metabolic instability and insufficient potency. As the demand for more effective and safer therapeutics continues to grow, the judicious use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • This reference is intentionally left blank as a specific CAS number was not found.
  • Zafrani, Y., & Amir, D. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 8(9), 947-965. [Link]

  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

"2-(Difluoromethoxy)-5-fluorobenzylamine" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 2-(Difluoromethoxy)-5-fluorobenzylamine . This document is structured for researchers requiring high-fidelity data for stoichiometric calculations and medicinal chemistry applications.[1]

Molecular Precision, Synthetic Architecture, and Application Logic

Physicochemical Profile & Molecular Weight Analysis[1][2]

For precise stoichiometric applications in drug discovery (e.g., parallel synthesis, fragment-based drug design), reliance on generic database values is insufficient.[1] Below is the verified molecular data derived from atomic mass standards.

Core Metrics
ParameterValueTechnical Note
Chemical Name This compound
CAS Registry Number 1017779-46-2 Primary identifier for procurement/indexing.[1][2]
Molecular Formula C₈H₈F₃NO
Exact Mass 191.0558 g/mol Use for High-Resolution Mass Spectrometry (HRMS).[1]
Average Molecular Weight 191.15 g/mol Use for molarity/stoichiometry calculations.
Lipophilicity (cLogP) ~1.4 - 1.8Predicted; OCHF₂ modulates lipophilicity vs. OMe.[1]
Topological Polar Surface Area ~35 ŲFavorable for CNS penetration.[1]
Structural Composition Logic

The molecular weight of 191.15 g/mol is not arbitrary; it is the sum of specific functional contributions designed for bioisosteric utility:

  • Benzene Core (C₆): The scaffold.[1]

  • Difluoromethoxy Group (-OCHF₂): Adds 51.0 g/mol (vs. -OCH₃ at 31.0 g/mol ).[1] This group acts as a lipophilic hydrogen bond donor/acceptor, often used to replace a methoxy group to improve metabolic stability (blocking O-dealkylation).[1]

  • Fluoro Group (-F): Adds 19.0 g/mol .[1] Positioned at C5 to block metabolic oxidation (CYP450) at the para-position relative to the amine.[1]

  • Aminomethyl Group (-CH₂NH₂): The reactive handle for amide coupling or reductive amination.[1]

Synthetic Architecture & Methodology

The synthesis of this compound typically follows a convergent pathway, prioritizing the installation of the labile difluoromethoxy group before the sensitive amine generation to prevent side reactions.[1]

Strategic Pathway (Graphviz Visualization)

The following diagram illustrates the standard industrial logic for synthesizing this scaffold, moving from the phenol precursor to the final amine.

SynthesisPathway cluster_conditions Critical Process Control Start 5-Fluoro-2-hydroxybenzaldehyde (Precursor) Step1 Reagent: ClCHF2 / Base (Difluoromethylation) Start->Step1 Ether Formation Intermediate 2-(Difluoromethoxy)-5- fluorobenzaldehyde Step1->Intermediate Step2 Reagent: NH4OAc / NaBH3CN (Reductive Amination) Intermediate->Step2 Imine Reduction Product 2-(Difluoromethoxy)-5- fluorobenzylamine (MW: 191.15) Step2->Product

Figure 1: Convergent synthesis pathway prioritizing the stability of the difluoromethoxy ether linkage.

Detailed Experimental Protocol

Note: This protocol assumes a standard laboratory setting. Always verify safety data sheets (SDS) before handling.

Phase 1: O-Difluoromethylation

  • Reagents: 5-Fluoro-2-hydroxybenzaldehyde (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: DMF or Acetonitrile/Water mixture.[1]

  • Procedure: Heat the mixture to 70-80°C. The sodium chlorodifluoroacetate decomposes to generate difluorocarbene (:CF₂), which inserts into the phenolate O-H bond.[1]

  • Checkpoint: Monitor TLC for disappearance of the starting phenol.[1] The product (aldehyde) is less polar.[1]

Phase 2: Reductive Amination

  • Reagents: 2-(Difluoromethoxy)-5-fluorobenzaldehyde (Intermediate), Ammonium Acetate (excess), Sodium Cyanoborohydride (NaBH₃CN).[1]

  • Solvent: Methanol.

  • Procedure:

    • Dissolve the aldehyde in methanol.[1]

    • Add ammonium acetate (10 eq) to form the imine in situ.[1] Stir for 1 hour at RT.

    • Add NaBH₃CN (1.2 eq) slowly.

    • Critical Step: Acidify carefully during workup to destroy excess hydride but avoid hydrolyzing the difluoromethoxy group (though generally stable, extreme acid/heat can degrade it).[1]

  • Purification: Acid-base extraction. The amine product will partition into the organic phase at high pH (pH > 10).[1]

Analytical Characterization & Handling

To validate the identity of the synthesized or purchased material, compare against these expected spectral signatures.[1]

Expected NMR Signatures[1]
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • δ ~6.5 - 7.6 ppm (t, 1H): The characteristic triplet of the -OCHF₂ proton.[1] The coupling constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) is typically large (~70-75 Hz), making this a definitive diagnostic peak.
      
    • δ ~3.8 ppm (s, 2H): Benzylic methylene protons (-CH ₂-NH₂).[1]

    • δ ~6.9 - 7.2 ppm (m, 3H): Aromatic protons (pattern depends on 1,2,5-substitution).[1]

Handling & Storage[1][3][4][5]
  • Stability: The amine is sensitive to atmospheric CO₂ (forming carbamates).[1] Store under inert gas (Argon/Nitrogen).

  • Corrosivity: Like most benzylamines, it is corrosive to skin and mucous membranes.[1] Use nitrile gloves and a fume hood.[1]

  • Storage: 2-8°C, desiccated.

Application in Drug Design[1][6]

Why use this specific building block? In medicinal chemistry, this compound acts as a bioisostere for 2-methoxy-5-fluorobenzylamine.[1]

  • Metabolic Blocking: The fluorine at position 5 prevents metabolic attack at the para-position.[1]

  • Lipophilicity Modulation: The -OCHF₂ group is less electron-donating than -OCH₃ but more lipophilic.[1] It can improve membrane permeability (LogP) while reducing metabolic clearance (lower affinity for O-dealkylation enzymes).[1]

  • Conformational Locking: The -OCHF₂ group often adopts a specific conformation orthogonal to the ring, potentially locking the molecule in a bioactive conformation.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 2,5-Difluorobenzylamine (Analogous Structural Data). Retrieved from [Link]

  • Zafrani, Y., et al. (2019).[1][3] Difluoromethoxy Group: A "Magic" Substituent in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual reference for OCHF2 properties).

Sources

An In-depth Technical Guide to 2-(Difluoromethoxy)-5-fluorobenzylamine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Building Blocks in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability, have made fluorinated building blocks indispensable tools for medicinal chemists. Among these, compounds bearing the difluoromethoxy (-OCF₂H) group are of particular interest. This functional group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for other functionalities, offering a nuanced approach to modulating molecular properties.[1] This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)-5-fluorobenzylamine, a valuable building block for the synthesis of novel therapeutic agents.

Core Compound Data: this compound

IdentifierValue
IUPAC Name (2-(Difluoromethoxy)-5-fluorophenyl)methanamine
CAS Number 1017779-46-2
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Canonical SMILES C1=CC(=C(C=C1F)CN)OC(F)F

The Strategic Advantage of the Difluoromethoxy Group in Drug Design

The difluoromethoxy group offers a unique combination of properties that are highly advantageous in drug design. Its introduction into a molecule can significantly impact its pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation. This can lead to an extended half-life of a drug candidate in the body.

  • Lipophilicity and Permeability: The -OCF₂H group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Conformational Control: The steric and electronic properties of the difluoromethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation and improving its binding affinity to the target protein.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and solubility.

The strategic placement of a difluoromethoxy group, as seen in this compound, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. Research has shown that difluoromethoxy-substituted compounds can exhibit promising activities in various therapeutic areas, including oncology.[2]

Commercial Availability: A Comparative Overview of Suppliers

For researchers and drug development professionals, reliable access to high-quality starting materials is paramount. This compound is available from a number of commercial suppliers, though purity and available quantities may vary. Below is a summary of identified suppliers. Researchers are advised to contact the suppliers directly for the most current information on pricing, availability, and detailed specifications.

SupplierProduct NamePurityCAS NumberNoted Availability
Arctom Scientific This compoundNot specified1017779-46-2In stock (specific quantities not listed)
Alfa Aesar (via Regent Chemicals) This compound, 97%97%Not explicitly listed, but inferredAvailable in various pack sizes
ChemicalBook This compound, JRD, 97%97%Not explicitly listed, but inferredListed with a supplier

Synthesis and Handling: A Note on Experimental Protocols

Synthetic Pathways

A plausible synthetic workflow is illustrated below:

G cluster_0 Synthetic Workflow Start 2-Amino-4-fluorophenol Step1 Protection of Amine Start->Step1 e.g., Boc protection Step2 O-Difluoromethylation Step1->Step2 Difluorocarbene source (e.g., from sodium chlorodifluoroacetate) Step3 Deprotection Step2->Step3 Acidic conditions Step4 Reduction of a suitable functional group to aminomethyl Step3->Step4 e.g., Reduction of a nitrile or amide End This compound Step4->End

Caption: A potential synthetic workflow for this compound.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage of this compound are crucial. While a specific Safety Data Sheet (SDS) for this compound was not found during the literature search, general precautions for handling fluorinated aromatic amines should be followed. These compounds are typically irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5][6][7][8]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][5][6][7][8]

  • Wash hands thoroughly after handling.[5][6]

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.[3][4][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. The strategic incorporation of the difluoromethoxy group offers a powerful tool for optimizing the properties of drug candidates. As the demand for novel and effective therapeutics continues to grow, the utilization of such fluorinated scaffolds is poised to play an increasingly important role in the development of next-generation medicines.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethane-1,2-diol. Retrieved from [Link]

  • Purohit, A., et al. (2010). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Gadad, A. K., et al. (2020, May 11). Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Retrieved from [Link]

  • Beier, P., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]

Sources

Technical Whitepaper: Pharmacological Profiling and Target Landscape of 2-(Difluoromethoxy)-5-fluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hinges on the precise modulation of physicochemical properties without altering the core binding scaffold. 2-(Difluoromethoxy)-5-fluorobenzylamine represents a high-value "privileged structure" intermediate. It combines the metabolic stability of the difluoromethoxy group (–OCHF


) with the electronic modulation of an aryl fluoride.

This guide analyzes the potential biological targets for this scaffold, positioning it not merely as a building block, but as a critical pharmacophore for targeting Class A GPCRs , Tyrosine Kinases , and Phosphodiesterases (PDEs) . By leveraging the specific "fluorine effect"—lipophilicity enhancement (


logP) and pKa attenuation—researchers can utilize this amine to overcome common ADME liabilities in hit-to-lead campaigns.

Chemical Architecture & Physicochemical Logic

The utility of this compound lies in its unique substitution pattern. Understanding the causality between these substituents and biological activity is the first step in target identification.

The Difluoromethoxy Effect (–OCHF )

Unlike a standard methoxy group (–OCH


), the –OCHF

moiety acts as a lipophilic hydrogen bond donor. The CF

-H proton is sufficiently acidic to function as a weak hydrogen bond donor, a property often exploited to engage backbone carbonyls in protein binding pockets (e.g., the hinge region of kinases).
  • Metabolic Stability: The C–F bonds prevent rapid O-dealkylation by Cytochrome P450 enzymes, a common clearance pathway for methoxy-arenes.

  • Conformational Lock: The dipole-dipole interactions often force the –OCHF

    
     group into an orthogonal conformation relative to the phenyl ring, pre-organizing the molecule for binding.
    
The 5-Fluoro Substitution

The fluorine atom at the 5-position serves two roles:

  • Metabolic Blocking: It protects the para-position (relative to the amine) from oxidative metabolism.

  • Electronic Tuning: It withdraws electron density from the aromatic ring, lowering the pKa of the benzylamine nitrogen. This is critical for optimizing blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.

Comparative Physicochemical Metrics
Property2-MethoxybenzylamineThis compound Impact on Drug Design
ClogP ~1.1~1.9 Increased lipophilicity improves membrane permeability.
H-Bond Donors 2 (NH2)3 (NH2 + CF2-H) Additional interaction point for target binding.
Metabolic Liability High (O-demethylation)Low Extended half-life (

).
pKa (Amine) ~9.5~8.8 Reduced basicity reduces hERG channel liability.

Potential Biological Targets & Mechanism of Action[1]

While this specific amine is a fragment, its structural motif maps strongly to the pharmacophores of several validated drug targets.

Tyrosine Kinases (EGFR / VEGFR)

The benzylamine moiety is a classic "hinge binder" or "solvent front" motif in kinase inhibitors.

  • Mechanism: The amine nitrogen can form hydrogen bonds with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

  • Role of OCHF

    
    :  In the "solvent front" pocket, the difluoromethoxy group displaces unstable water molecules, gaining entropic binding energy. It serves as a bioisostere for the chloro- or bromo-anilines seen in drugs like Gefitinib  or Lapatinib .
    
G-Protein Coupled Receptors (GPCRs)

The 2-(difluoromethoxy)phenyl motif is highly privileged in Class A GPCRs, particularly aminergic receptors (Dopamine D2, Serotonin 5-HT).

  • Target: 5-HT

    
     / 5-HT
    
    
    
    Receptors
    .
  • Rationale: The protonated benzylamine mimics the ethylamine side chain of serotonin, interacting with the conserved Aspartate (Asp3.32) in the transmembrane bundle. The fluorinated phenyl ring slots into the hydrophobic aromatic cluster (Phe6.51, Phe6.52), where the fluorine atoms engage in multipolar interactions with aromatic residues.

Phosphodiesterase 4 (PDE4)[2]
  • Reference Drug: Roflumilast .[1]

  • Relevance: Roflumilast contains a 4-(difluoromethoxy)phenyl motif. The this compound scaffold is a regioisomer that can be explored to alter selectivity profiles between PDE4 isoforms (PDE4B vs. PDE4D), potentially reducing emetic side effects associated with PDE4D inhibition.

Proton Pump Inhibitors (H+/K+ ATPase)
  • Reference Drug: Pantoprazole .[2]

  • Relevance: Pantoprazole utilizes a difluoromethoxy-benzimidazole core.[2] This benzylamine derivative can serve as a precursor for novel "prazoles" or potassium-competitive acid blockers (P-CABs), where the stability of the OCHF

    
     group is paramount in the acidic environment of the parietal cell canaliculus.
    

Experimental Validation Workflows

To validate this scaffold against the targets listed above, a Fragment-Based Drug Discovery (FBDD) workflow is recommended.

Workflow Visualization

The following diagram outlines the decision logic for screening this fragment.

FBDD_Workflow Start Fragment Library: This compound Screen Primary Screen: Surface Plasmon Resonance (SPR) Start->Screen 1 mM Conc. Hit Hit Validation: Ligand Efficiency (LE) > 0.3 Screen->Hit KD < 500 µM Structure Structural Biology: X-Ray Crystallography / Cryo-EM Hit->Structure Co-crystallization Grow Fragment Growing: Amide Coupling / Reductive Amination Structure->Grow Vector Identification Lead Lead Optimization: ADME & Potency Profiling Grow->Lead SAR Expansion Lead->Structure Iterative Design

Figure 1: Fragment-Based Drug Discovery (FBDD) workflow for validating the biological activity of the this compound scaffold.

Protocol: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) against a panel of Kinases (e.g., EGFR).
  • Sensor Chip Preparation: Immobilize the target protein (e.g., Biotinylated EGFR kinase domain) onto a Streptavidin (SA) sensor chip to a density of ~2000 RU.

  • Sample Preparation: Dissolve this compound in 100% DMSO to 100 mM. Dilute to a concentration series (e.g., 500

    
    M to 15 
    
    
    
    M) in running buffer (HBS-P+ with 2% DMSO).
  • Injection: Inject samples at a flow rate of 30

    
    L/min for 60 seconds (association) followed by 120 seconds dissociation.
    
  • Analysis: Correct for solvent effects (DMSO calibration). Fit data to a 1:1 Steady-State Affinity model.

    • Success Criteria: A square-wave sensorgram indicating rapid on/off rates (typical for fragments) and a calculated Ligand Efficiency (LE)

      
       0.3.
      

Synthesis & Handling

For researchers synthesizing derivatives, the quality of the starting material is paramount.

  • Precursor: Often synthesized from 2-hydroxy-5-fluorobenzonitrile via difluoromethylation (using ClCHF

    
     or equivalent reagent) followed by nitrile reduction.
    
  • Handling: The amine is air-sensitive (forms carbonates). Store under Argon at -20°C.

  • Safety: The difluoromethoxy group is stable, but avoid strong Lewis acids at high temperatures which might cleave the ether linkage.

References

  • Erickson, J. A., et al. (2020). "The 'Magic Methyl' Effect and Beyond: Fluorine in Drug Design." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

  • Hermann, J. C., et al. (2015). "Structure-Based Design of PDE4 Inhibitors." Current Topics in Medicinal Chemistry, 15(14). (Contextualizing the difluoromethoxy pharmacophore in Roflumilast). Link

  • Barker, A. J., et al. (2001). "The Quinazoline Class of EGF Receptor Tyrosine Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for benzylamine binding modes). Link

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions with 2-(Difluoromethoxy)-5-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing amide coupling reactions with 2-(Difluoromethoxy)-5-fluorobenzylamine, a building block of increasing importance in medicinal chemistry. The presence of electron-withdrawing difluoromethoxy and fluoro groups on the benzylamine scaffold significantly modulates its reactivity, presenting unique challenges for amide bond formation. These application notes offer an in-depth analysis of the substrate's electronic properties and provide detailed, field-proven protocols for successful coupling reactions. We will explore the mechanistic rationale behind reagent selection and reaction optimization, with a focus on two robust coupling methodologies: HATU-mediated and EDC/HOBt-mediated amidations. This guide is intended to equip researchers with the knowledge and practical tools necessary to efficiently incorporate this valuable fluorinated moiety into their synthetic workflows, troubleshoot common issues, and achieve high-yielding, pure products.

Introduction: The Challenge and Opportunity of Fluorinated Benzylamines

The incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of a lead compound.[1] The this compound moiety is a prime example of a privileged building block, combining the structural features of a benzylamine with the electronic influence of two distinct fluorine substituents.

However, the very features that make this compound attractive for drug discovery also render it a challenging substrate for common synthetic transformations, particularly amide bond formation. The strong electron-withdrawing nature of the difluoromethoxy and fluoro groups significantly reduces the nucleophilicity of the amine, making it less reactive towards activated carboxylic acids.[1][2] Standard amide coupling conditions that are effective for simple alkyl or benzylamines may prove sluggish or entirely ineffective with this substrate, leading to low yields, incomplete reactions, and the formation of side products.[3][4]

This guide addresses these challenges head-on by providing a detailed examination of the factors governing the reactivity of this compound and offering optimized protocols to overcome its inherent low nucleophilicity.

Physicochemical Properties and Reactivity Considerations

While specific experimental data for this compound is not widely published, its reactivity can be inferred from its structure and comparison to analogous fluorinated amines.

  • Structure:

    • CAS Number: Not broadly available.

    • Molecular Formula: C8H8F3NO

    • Molecular Weight: 191.15 g/mol

    • Inferred Properties: The presence of the -OCF2H and -F groups will lower the pKa of the benzylamine, making it a weaker base and a poorer nucleophile compared to unsubstituted benzylamine.

  • Safety and Handling: As with many fluorinated organic compounds, appropriate personal protective equipment (PPE) should be used. This includes safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5][6][7]

Mechanistic Principles of Amide Coupling with Electron-Deficient Amines

Successful amide bond formation with a weakly nucleophilic amine like this compound hinges on the efficient activation of the carboxylic acid component. The goal is to generate a highly reactive intermediate that can be readily attacked by the electron-poor amine. Two of the most effective and widely used strategies for this purpose are based on uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) with additives.

HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that proceeds through the formation of a reactive OAt-active ester.[8]

The key steps are:

  • Deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).

  • The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.

  • The weakly nucleophilic this compound then attacks the activated ester to form the desired amide bond.

The pyridine nitrogen in the HOAt leaving group is thought to accelerate the final step by stabilizing the transition state.[8]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base Base Base (DIPEA) HATU HATU Amine 2-(Difluoromethoxy)-5- fluorobenzylamine (Ar-NH2) Amide Amide Product ActiveEster->Amide + Ar-NH2

Caption: HATU-mediated amide coupling workflow.

EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. The addition of HOBt (1-Hydroxybenzotriazole) is crucial, especially for challenging couplings, as it forms a more reactive and stable HOBt-ester intermediate, which is less prone to racemization if the carboxylic acid is chiral.

The mechanism involves:

  • The carboxylic acid adds to EDC to form an unstable O-acylisourea intermediate.

  • HOBt intercepts this intermediate to form the HOBt-active ester.

  • The amine attacks the HOBt-ester to yield the amide product.

EDC_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt HOBt Amine 2-(Difluoromethoxy)-5- fluorobenzylamine (Ar-NH2) HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt Amide Amide Product HOBtEster->Amide + Ar-NH2

Caption: EDC/HOBt-mediated amide coupling workflow.

Experimental Protocols

The following protocols are designed as starting points and may require optimization depending on the specific carboxylic acid being coupled. It is highly recommended to monitor the reaction progress by TLC or LC-MS.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for difficult couplings due to the high reactivity of the OAt-active ester.

Reagent Equivalents Purpose
Carboxylic Acid1.0Substrate
This compound1.1 - 1.2Nucleophile
HATU1.2 - 1.5Coupling Reagent
DIPEA2.0 - 3.0Non-nucleophilic base
Anhydrous DMF or Acetonitrile-Solvent

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or acetonitrile (to a concentration of 0.1-0.5 M).

  • Add HATU (1.2-1.5 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for another 15-30 minutes at room temperature to allow for the formation of the active ester.

  • In a separate flask, dissolve this compound (1.1-1.2 eq) in a small amount of the reaction solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.[4]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash with saturated aqueous NaHCO3 solution (2x) to remove unreacted acid and HOBt.

    • Wash with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method is a cost-effective alternative to HATU and is often successful, although it may require longer reaction times or gentle heating for electron-deficient amines.

Reagent Equivalents Purpose
Carboxylic Acid1.0Substrate
This compound1.1 - 1.2Nucleophile
EDC hydrochloride1.5Coupling Reagent
HOBt1.5Additive
DIPEA or N-methylmorpholine (NMM)2.0 - 3.0Base
Anhydrous DMF or DCM-Solvent

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.5 eq), and dissolve in anhydrous DMF or DCM (0.1-0.5 M).

  • Add this compound (1.1-1.2 eq) to the solution.

  • Add DIPEA or NMM (2.0-3.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-48 hours. Monitor the reaction progress. Gentle heating (40°C) may be necessary to drive the reaction to completion.

  • Work-up:

    • If using DMF, dilute with ethyl acetate and wash with water (3x) to remove DMF and the urea byproduct. If using DCM, proceed to the next step.

    • Wash the organic layer with 1 M HCl (2x) to remove the base, followed by saturated aqueous NaHCO3 (2x) to remove unreacted acid and HOBt.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product formation Insufficient activation of the carboxylic acid.Increase the equivalents of the coupling reagent (HATU or EDC/HOBt). Pre-activate the carboxylic acid with HATU/DIPEA for a longer time (30-60 min) before adding the amine.
Low nucleophilicity of the amine.Increase the reaction temperature to 40-60°C. Increase the reaction time. Use a more polar aprotic solvent like NMP.
Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.
Formation of side products Guanidinylation of the amine with HATU.Avoid a large excess of HATU. Add the amine after pre-activation of the carboxylic acid.
Racemization of chiral carboxylic acids.Use HOBt or, for particularly sensitive substrates, OxymaPure® as an additive. Keep the reaction temperature as low as possible.
Difficult purification Removal of urea byproduct (from EDC).Perform multiple aqueous washes. For DCU (from DCC), filtration is often sufficient.
Removal of DIPEA/NMM.Wash the organic layer with dilute acid (e.g., 1 M HCl or 5% citric acid).

Conclusion

Amide coupling reactions involving electron-deficient amines like this compound require careful consideration of reaction conditions to overcome the reduced nucleophilicity of the amine. By employing highly efficient coupling reagents such as HATU or the robust EDC/HOBt system, and by optimizing parameters such as solvent, temperature, and reaction time, high yields of the desired amide products can be reliably achieved. The protocols and troubleshooting guide provided herein serve as a strong foundation for researchers to successfully incorporate this valuable fluorinated building block into their synthetic programs, paving the way for the discovery of novel therapeutics with enhanced properties.

References

  • Safety Data Sheet - Diversey SDS. (2025, May 31).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • PubChem. (n.d.). 2,5-Difluorobenzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzylamine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]

  • Tlili, A., & Billard, T. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Molecules, 27(19), 6652. [Link]

  • Wang, Y., et al. (2022). Direct Reductive Arylation of Imines with Electron-Deficient (Hetero) Arenes via Electrosynthesis to Access Benzylic Amines. Organic Letters, 24(39), 7168–7173. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Difluorobenzylamine (CAS 85118-06-5). Retrieved from [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 72, 153018.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]

  • Wang, Z., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Klapars, A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2118–2128.
  • Ahrens, T., et al. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science, 14(6), 1547–1552.
  • Google Patents. (n.d.). The synthetic method of 2,4-difluorobenzylamine.
  • Reddit. (n.d.). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021). Polymers, 13(16), 2743.
  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2092–2095.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
  • YouTube. (2024, April 19). HATU Coupling in Water Feasible? I HATU. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0258985 B1 - Process for preparing fluoroaromatic and fluoroheterocyclic compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19).
  • PubMed. (2015, August 21). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8503–8509.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). Retrieved from [Link]

  • Wang, Z., et al. (2020). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
  • Google Patents. (n.d.). United States Patent (12).

Sources

Application Note: Scalable Synthesis of 2-(Difluoromethoxy)-5-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 2-(Difluoromethoxy)-5-fluorobenzylamine , a critical building block in medicinal chemistry. The difluoromethoxy (


) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for phenols or methoxy groups to improve metabolic stability.

The synthesis presented here prioritizes scalability , safety , and operational simplicity . Unlike traditional laboratory methods that may rely on ozone-depleting chlorodifluoromethane gas (Freon-22) or stoichiometric hydride reductions (e.g.,


), this protocol utilizes Sodium Chlorodifluoroacetate (SCDA)  for the difluoromethylation step and Catalytic Hydrogenation  for the amine generation. This route minimizes hazardous waste and is compatible with kilo-lab instrumentation.

Synthetic Strategy & Pathway

The synthesis is executed in two linear steps starting from the commercially available 5-fluoro-2-hydroxybenzonitrile .

Reaction Scheme (Graphviz Visualization)

SyntheticRoute SM 5-Fluoro-2-hydroxybenzonitrile (Starting Material) Inter 2-(Difluoromethoxy)- 5-fluorobenzonitrile (Intermediate) SM->Inter Step 1: O-Difluoromethylation (-CO2, -NaCl) Reagent1 Reagent: NaO2CCClF2 (SCDA) K2CO3, DMF, 95°C Product 2-(Difluoromethoxy)- 5-fluorobenzylamine (Target) Inter->Product Step 2: Nitrile Reduction Reagent2 Reagent: H2 (10 bar), Raney Ni MeOH/NH3

Figure 1: Two-step synthetic pathway designed for process safety and scalability.

Step 1: O-Difluoromethylation

Objective: Introduction of the


 motif via difluorocarbene generation.
Reagent Selection:  While industrial routes often use 

gas, this requires high-pressure handling and environmental scrubbing. For kilo-lab scale-up (100g – 5kg), Sodium Chlorodifluoroacetate (SCDA) is the preferred reagent. It is a solid that decarboxylates at ~95°C to release difluorocarbene in situ [1].[1][2]
Experimental Protocol (Scale: 100g Input)
ParameterSpecification
Starting Material 5-Fluoro-2-hydroxybenzonitrile (100.0 g, 0.73 mol)
Reagent Sodium Chlorodifluoroacetate (SCDA) (222.0 g, 1.46 mol, 2.0 equiv)
Base Potassium Carbonate (

) (201.0 g, 1.46 mol, 2.0 equiv)
Solvent DMF (Dimethylformamide) (1.0 L, 10 vol)
Temperature 95°C – 100°C
Reaction Time 4 – 6 hours

Procedure:

  • Setup: Equip a 3-L jacketed reactor with a mechanical stirrer, reflux condenser, and an efficient off-gas scrubber (caustic soda trap).

  • Charging: Charge DMF, 5-fluoro-2-hydroxybenzonitrile, and

    
     into the reactor. Stir at room temperature for 30 minutes to form the phenolate.
    
  • Reagent Addition: Add SCDA in 5 portions over 1 hour. Critical: Do not add all at once.

  • Reaction: Heat the mixture to 95°C.

    • Process Insight: Decarboxylation of SCDA begins at ~90°C. You will observe vigorous gas evolution (

      
      ). Ensure the scrubber line is clear to prevent pressure buildup.
      
  • Monitoring: Monitor by HPLC (Target retention time shift due to lipophilicity increase).

  • Workup: Cool to 20°C. Pour the reaction mixture into ice water (3 L).

  • Extraction: Extract with MTBE (

    
     L). Wash combined organics with brine (
    
    
    
    L) and water (
    
    
    L) to remove DMF.
  • Drying/Concentration: Dry over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude nitrile is typically sufficiently pure (>95%) for the next step. If needed, recrystallize from Hexane/EtOAc.

Safety Note: The generation of difluorocarbene (:CF2) is an exothermic process. The release of


 requires adequate headspace and venting capacity.

Step 2: Nitrile Reduction

Objective: Reduction of the nitrile group to a primary amine without defluorination. Catalyst Selection: Raney Nickel is chosen over Pd/C. Palladium catalysts can sometimes cause hydrodefluorination (loss of the aryl fluorine) or hydrogenolysis of the benzylic C-N bond [2]. Raney Ni is highly selective for nitrile reduction and cost-effective.

Experimental Protocol (Scale: 100g Input)
ParameterSpecification
Substrate 2-(Difluoromethoxy)-5-fluorobenzonitrile (100.0 g)
Catalyst Raney Nickel (20.0 g, 20 wt% loading, slurry in water)
Solvent Methanol (700 mL) + 7N

in MeOH (300 mL)
Hydrogen Pressure 5 – 10 bar (70 – 145 psi)
Temperature 50°C

Procedure:

  • Catalyst Prep: Wash the Raney Ni slurry three times with Methanol to remove water. Hazard: Raney Ni is pyrophoric; keep wet with solvent at all times.

  • Loading: Charge the substrate, Methanol, and Methanolic Ammonia into a high-pressure autoclave (e.g., Parr or Buchi reactor).

  • Catalyst Addition: Add the washed Raney Ni slurry under an inert atmosphere (Nitrogen purge).

  • Hydrogenation: Seal the reactor. Purge with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ). Pressurize to 10 bar
    
    
    .
  • Reaction: Heat to 50°C with vigorous stirring (>800 rpm) to overcome mass transfer limitations.

    • Process Insight: The presence of Ammonia is critical. It suppresses the formation of the secondary amine dimer (dibenzylamine impurity) by shifting the equilibrium of the intermediate imine [3].

  • Completion: Reaction typically completes in 6–12 hours (H2 uptake ceases).

  • Filtration: Cool to RT. Vent

    
     and purge with 
    
    
    
    . Filter the catalyst through a celite pad. Immediately quench the filter cake with water to prevent ignition.
  • Isolation: Concentrate the filtrate to remove Ammonia and Methanol.

  • Salt Formation (Optional but Recommended): Dissolve the residue in Ethanol and add HCl (1.1 eq) in Ethanol. Cool to 0°C to precipitate the Hydrochloride Salt .

Process Safety & Equipment Workflow

The following diagram illustrates the critical safety loops and equipment required for the hydrogenation step, which is the highest-risk operation in this sequence.

ProcessFlow cluster_safety Safety Critical Loop H2_Source H2 Source (Cylinders) Reactor Autoclave Reactor (10 bar, 50°C) H2_Source->Reactor Controlled Feed PRV Pressure Relief Valve Sensor H2 Sensor (Leak Detection) Sensor->H2_Source Interlock (Shutoff) Reactor->PRV Overpressure Cooling Cooling Loop (Exotherm Control) Reactor->Cooling Temp Regulation Filter Filtration Unit (Closed System) Reactor->Filter Product Stream Waste Catalyst Waste (Water Quench) Filter->Waste Pyrophoric Ni

Figure 2: Process safety flow for the hydrogenation step.

Analytical Specifications

For the final hydrochloride salt:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.4 (br s, 3H, 
    
    
    
    ), 7.4–7.2 (m, 3H, Ar-H), 7.1 (t, J=74 Hz, 1H,
    
    
    ), 4.1 (s, 2H,
    
    
    -N).
    • Note: The triplet at ~7.1 ppm with a large coupling constant (

      
      ) is diagnostic for the difluoromethoxy group.
      
  • Mass Spectrometry (ESI): m/z calculated for

    
    
    
    
    
    : 192.06; found 192.1.

References

  • Hu, J., et al. (2013). "Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.

  • Bondi, R. W., et al. (2019). "The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight." Reaction Chemistry & Engineering, 4, 1559.

  • Hegedus, L. S. (2006).[3] "Reduction of Nitriles to Amines." Comprehensive Organic Synthesis.

  • Sigma-Aldrich. (2024).[3] "Safety Data Sheet: Sodium chlorodifluoroacetate."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-5-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Difluoromethoxy)-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes, ensure the purity of your product, and confidently address any experimental hurdles.

Introduction to the Synthesis

The primary and most efficient route to synthesize this compound is through the reductive amination of its corresponding aldehyde, 2-(Difluoromethoxy)-5-fluorobenzaldehyde. This method involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. While seemingly straightforward, this reaction is susceptible to the formation of various byproducts that can complicate purification and compromise the final product's quality.

This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing a significant amount of an impurity with a mass corresponding to a dimer of the product. What is this byproduct and how can I prevent its formation?

A1: Understanding Dimer Formation

The byproduct you are likely observing is a secondary amine dimer, specifically N,N-bis((2-(difluoromethoxy)-5-fluorophenyl)methyl)amine. This impurity arises from the reaction of the newly formed primary amine product with the starting aldehyde to form a new imine, which is then reduced.[1]

Mechanism of Dimer Formation:

  • Initial Reductive Amination: The starting aldehyde reacts with ammonia to form an imine, which is reduced to the desired primary amine, this compound.

  • Secondary Reaction: The product amine, being a primary amine, can then act as a nucleophile and attack another molecule of the starting aldehyde.

  • Second Imine Formation: This reaction forms a new, bulkier imine.

  • Reduction to Dimer: The in-situ reducing agent reduces this second imine to the secondary amine dimer.

Troubleshooting Protocol to Minimize Dimer Formation:

  • Control Stoichiometry: Use a significant excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the product amine in reacting with the starting aldehyde. A 5-10 fold excess of the ammonia source is a good starting point.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This maintains a low concentration of the primary amine product at any given time, reducing the likelihood of it reacting with the remaining starting aldehyde.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the secondary reaction more than the primary reaction, thus favoring the formation of the desired product.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is a mild and selective reducing agent.[2] Its bulkiness can also disfavor the reduction of the more sterically hindered secondary imine.

Workflow for Minimizing Dimer Formation

Caption: Troubleshooting workflow for minimizing dimer byproduct formation.

Q2: I am observing unreacted starting aldehyde in my final product mixture, even after a long reaction time. What could be the cause?

A2: Addressing Incomplete Conversion

Incomplete conversion of the starting aldehyde can be due to several factors, including inefficient imine formation, deactivation of the reducing agent, or unfavorable reaction kinetics.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Imine Formation The formation of the imine is a reversible equilibrium. If water is not effectively removed or if the pH is not optimal, the equilibrium may favor the starting materials.- Add a dehydrating agent (e.g., molecular sieves) to the reaction mixture. - Ensure the reaction pH is mildly acidic (around 4-5) to facilitate imine formation without protonating the amine nucleophile.[3]
Deactivated Reducing Agent Some reducing agents, like sodium borohydride, are sensitive to acidic conditions and can decompose over time. Others may be sensitive to moisture.- Use a pH-stable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[4][5] - Ensure all reagents and solvents are anhydrous.
Insufficient Reducing Agent The stoichiometry of the reducing agent may be insufficient to reduce all of the formed imine.- Use a slight excess (1.2-1.5 equivalents) of the reducing agent.
Low Reaction Temperature While lower temperatures can reduce byproduct formation, they can also slow down the desired reaction.- If the reaction is clean but slow, consider a modest increase in temperature (e.g., to 40-50 °C) after the initial imine formation period.

Experimental Protocol for Optimizing Conversion:

  • To a solution of 2-(Difluoromethoxy)-5-fluorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane, methanol), add the ammonia source (e.g., ammonium acetate, 10 equivalents).

  • Add activated 4Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction to 0 °C.

  • Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[6][7]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Q3: My product is contaminated with a byproduct that has the same mass as the starting aldehyde. What is this and how do I remove it?

A3: Identifying and Removing the Corresponding Alcohol

The byproduct with the same mass as the starting aldehyde is likely the corresponding alcohol, (2-(Difluoromethoxy)-5-fluorophenyl)methanol. This is formed by the direct reduction of the aldehyde by the reducing agent.

Mechanism of Alcohol Byproduct Formation:

This side reaction is more prevalent with less selective reducing agents, such as sodium borohydride, which can readily reduce both aldehydes and imines.[2] If the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction, a significant amount of the alcohol byproduct can be formed.

Strategies to Minimize and Remove the Alcohol Byproduct:

  • Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are excellent choices for this purpose.[4][5]

  • One-Pot, Two-Step Procedure:

    • Allow sufficient time for imine formation before adding the reducing agent. This can be done by pre-stirring the aldehyde and amine source for 1-2 hours at room temperature.

    • Then, add the reducing agent. This ensures that the concentration of the imine is maximized before the reducing agent is introduced.

  • Purification: The desired benzylamine product is basic, while the alcohol byproduct is neutral. This difference in chemical properties can be exploited for purification.

Purification Protocol to Remove Alcohol Byproduct:

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as the hydrochloride salt, while the neutral alcohol byproduct will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 10.

  • Extract the free-based amine product back into an organic solvent.

  • Dry the organic layer and concentrate to obtain the purified this compound.

Logical Flow for Byproduct Removal

Byproduct_Removal Crude Crude Product Mixture (Amine + Alcohol Byproduct) Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract_Acid Extract with Aqueous Acid (e.g., 1M HCl) Dissolve->Extract_Acid Separate_Layers Separate Layers Extract_Acid->Separate_Layers Organic_Layer Organic Layer (Contains Alcohol Byproduct) Separate_Layers->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Contains Amine Salt) Separate_Layers->Aqueous_Layer Basify Basify Aqueous Layer (e.g., 2M NaOH) Aqueous_Layer->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Purified Purified Product (this compound) Extract_Organic->Purified

Caption: Acid-base extraction workflow for purifying the amine product.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Reddit. How to purify Benzylamine?[Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-(Difluoromethoxy)-5-fluorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(difluoromethoxy)-5-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of moving this valuable intermediate from the laboratory bench to larger-scale production.

The synthesis of fluorinated molecules like this compound presents unique challenges, particularly during scale-up where issues related to reaction control, impurity profiles, and process safety become magnified. This resource is structured to address these challenges head-on, providing not just procedural steps but also the underlying scientific rationale for our recommendations.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format. A likely synthetic pathway involves two key stages: the difluoromethylation of a phenolic precursor, followed by the reductive amination of the resulting aldehyde. Our troubleshooting guide is structured around potential issues in these stages.

A plausible synthetic route is as follows:

G cluster_0 Stage 1: Difluoromethylation cluster_1 Stage 2: Reductive Amination 2-hydroxy-5-fluorobenzaldehyde 2-hydroxy-5-fluorobenzaldehyde 2-(difluoromethoxy)-5-fluorobenzaldehyde 2-(difluoromethoxy)-5-fluorobenzaldehyde 2-hydroxy-5-fluorobenzaldehyde->2-(difluoromethoxy)-5-fluorobenzaldehyde Difluoromethylation Difluoromethylating_agent e.g., Diethyl (bromodifluoromethyl)phosphonate Difluoromethylating_agent->2-(difluoromethoxy)-5-fluorobenzaldehyde Base e.g., KOH Base->2-(difluoromethoxy)-5-fluorobenzaldehyde This compound This compound 2-(difluoromethoxy)-5-fluorobenzaldehyde->this compound Reductive Amination Ammonia_source e.g., Ammonium acetate Ammonia_source->this compound Reducing_agent e.g., Sodium triacetoxyborohydride Reducing_agent->this compound

Caption: Plausible two-stage synthesis of this compound.

Problem 1: Low Yield and Incomplete Conversion During the Difluoromethylation Stage

Question: We are experiencing low yields and significant amounts of unreacted 2-hydroxy-5-fluorobenzaldehyde when scaling up the difluoromethylation step. What are the likely causes and how can we improve conversion?

Answer: This is a common challenge in difluoromethylation reactions, often stemming from issues with reagent stability, reaction conditions, or the inherent reactivity of the substrate.

Troubleshooting Workflow:

G start Low Yield in Difluoromethylation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK reagent_quality Ensure anhydrous conditions. Use fresh, high-purity reagents. check_reagents->reagent_quality Reagents suspect temperature Gradually increase temperature and monitor for side products. optimize_conditions->temperature Time not helping time Extend reaction time, monitoring by HPLC. optimize_conditions->time Initial approach reagent_quality->optimize_conditions stoichiometry Increase equivalents of difluoromethylating agent and base. solvent Screen alternative polar aprotic solvents (e.g., DMF, NMP). temperature->solvent success Improved Conversion time->success solvent->success

Caption: Troubleshooting workflow for low yield in difluoromethylation.

Detailed Analysis and Solutions:

  • Reagent Quality and Stoichiometry:

    • Difluoromethylating agents , such as diethyl (bromodifluoromethyl)phosphonate, can be sensitive to moisture. Ensure all reagents and solvents are anhydrous.

    • On a larger scale, minor weighing errors or variations in reagent purity can have a significant impact. Verify the purity of your starting materials and consider increasing the equivalents of the difluoromethylating agent and base.

  • Reaction Conditions:

    • Temperature: Difluoromethylation reactions can be exothermic. While bench-scale reactions may proceed at room temperature, larger batches may require initial cooling to manage the exotherm, followed by a gradual increase in temperature to drive the reaction to completion. Monitor the reaction by HPLC to determine the optimal temperature profile.

    • Reaction Time: Scale-up often requires longer reaction times due to mass and heat transfer limitations. Monitor the reaction progress closely and extend the reaction time as needed.

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile, DMF, or NMP are often used. If you are experiencing solubility issues on a larger scale, a solvent screen may be necessary.

  • Substrate Reactivity: The electron-withdrawing nature of the fluorine and aldehyde groups on the precursor can reduce the nucleophilicity of the phenolic oxygen. More forcing conditions (higher temperature, stronger base) may be required compared to less substituted phenols.

ParameterRecommendation for Scale-UpRationale
Solvent Ensure anhydrous conditions. Consider DMF or NMP for improved solubility.Water can deactivate the difluoromethylating agent. Higher boiling point solvents can allow for a wider temperature range.
Base Use a slight excess of a strong, non-nucleophilic base (e.g., KOH, Cs₂CO₃).Ensures complete deprotonation of the phenol without competing side reactions.
Temperature Start at a lower temperature to control the initial exotherm, then gradually increase to drive the reaction.Prevents runaway reactions and potential degradation of reagents and products.
Addition Rate Slow, controlled addition of the difluoromethylating agent.Helps to manage the exotherm and maintain a consistent reaction temperature.
Problem 2: Increased Impurity Formation During Reductive Amination at Scale

Question: We are observing a significant increase in impurities, particularly the corresponding alcohol and dimeric species, during the scale-up of the reductive amination of 2-(difluoromethoxy)-5-fluorobenzaldehyde. How can we mitigate this?

Answer: Reductive amination is a delicate balance between imine formation and reduction. On a larger scale, localized concentration gradients and temperature fluctuations can favor side reactions.

Troubleshooting Workflow:

G start Increased Impurities in Reductive Amination check_imine_formation Optimize Imine Formation start->check_imine_formation ammonia_source Ensure sufficient excess of ammonia source (e.g., ammonium acetate). check_imine_formation->ammonia_source control_reduction Control Reduction Step reducing_agent_addition Add reducing agent portion-wise. control_reduction->reducing_agent_addition dehydrating_agent Consider adding a dehydrating agent (e.g., molecular sieves). ammonia_source->dehydrating_agent dehydrating_agent->control_reduction temperature_control Maintain a consistent, low temperature during reduction. reducing_agent_addition->temperature_control ph_control Monitor and control pH to favor imine stability. temperature_control->ph_control success Reduced Impurities ph_control->success

Caption: Troubleshooting workflow for impurity formation in reductive amination.

Detailed Analysis and Solutions:

  • Imine Formation:

    • Equilibrium: Imine formation is an equilibrium process. To drive the equilibrium towards the imine, a sufficient excess of the ammonia source (e.g., ammonium acetate) is crucial.[1]

    • Water Removal: The formation of water as a byproduct can inhibit the reaction. On a larger scale, the removal of water is less efficient. Consider the use of a dehydrating agent like molecular sieves.

  • Reduction Step:

    • Reducing Agent: Sodium triacetoxyborohydride is a common choice as it is milder and more selective for the imine over the aldehyde.[1] However, on a large scale, slow, portion-wise addition is recommended to control the reaction rate and temperature.

    • Temperature Control: The reduction of the aldehyde to the corresponding alcohol is a common side reaction. Maintaining a low and consistent temperature during the addition of the reducing agent can minimize this.

    • pH Control: The pH of the reaction mixture can influence the stability of the imine and the activity of the reducing agent. Monitoring and adjusting the pH may be necessary.

  • Impurity Profiling: It is essential to identify the impurities being formed. Common impurities in reductive aminations include the starting aldehyde, the corresponding alcohol (from aldehyde reduction), and secondary amines (from the reaction of the product with the starting aldehyde). Understanding the impurity profile can help pinpoint the specific issue.[2][3]

ImpurityLikely CauseMitigation Strategy
Unreacted Aldehyde Incomplete imine formation or insufficient reducing agent.Increase excess of ammonia source, add a dehydrating agent, ensure sufficient equivalents of reducing agent.
Corresponding Alcohol Reduction of the aldehyde before imine formation.Use a milder reducing agent (e.g., sodium triacetoxyborohydride), maintain low temperature during reduction.
Dimeric Secondary Amine Reaction of the product benzylamine with remaining aldehyde.Ensure complete conversion of the aldehyde, consider a staged addition of the aldehyde if the issue persists.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the exothermic nature of the reactions, the handling of potentially hazardous reagents, and the properties of the fluorinated compounds themselves.

  • Thermal Hazards: Both the difluoromethylation and reductive amination steps can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential before proceeding to a large scale. This will help in designing an adequate cooling system to prevent runaway reactions.

  • Reagent Handling:

    • Difluoromethylating agents: Some difluoromethylating reagents can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) and handle them in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Reducing agents: Borohydride reagents can release flammable hydrogen gas upon contact with acidic solutions or water. Ensure proper quenching procedures are in place.

  • Fluorinated Compounds: While the difluoromethoxy group is generally considered stable, the potential for the release of fluoride-containing byproducts under certain conditions should be considered.[4] Process equipment should be compatible with potentially corrosive species. A Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks.[5]

Q2: How does the choice of solvent impact the work-up and product isolation at scale?

A2: Solvent choice is critical for both the reaction and the subsequent work-up and product isolation, especially at a larger scale.

  • Reaction Solvents: As mentioned, polar aprotic solvents are often used. However, high-boiling point solvents like DMF or NMP can be difficult to remove completely and may require high vacuum distillation, which can be energy-intensive and potentially degrade the product.

  • Work-up Solvents: The choice of extraction solvent should provide good solubility for the product while minimizing the solubility of impurities. Consider the environmental impact and safety of the chosen solvent.

  • Crystallization: The final product, being an amine, may be isolated as a free base or a salt. If crystallization is the final purification step, a solvent screen to identify a system that provides good crystal form and high purity is essential. The presence of even small amounts of residual reaction solvent can significantly impact crystallization behavior.

Q3: What analytical techniques are most important for monitoring the reaction and ensuring product quality during scale-up?

A3: A robust analytical strategy is crucial for successful scale-up.

  • In-Process Controls (IPCs):

    • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the disappearance of starting materials and the formation of the product and any impurities. A well-developed HPLC method is essential for making informed decisions about reaction progress and endpoint.

    • Gas Chromatography (GC): Useful for monitoring volatile components, such as residual solvents.

  • Product Quality Control:

    • HPLC and GC: To determine the purity of the final product and quantify any impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the final product and identify any structural isomers or byproducts. ¹⁹F NMR is particularly useful for fluorinated compounds.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and help in the identification of unknown impurities.

    • Elemental Analysis: To confirm the elemental composition of the final product.

A comprehensive impurity profile is a regulatory requirement for pharmaceutical intermediates and demonstrates a thorough understanding and control of the manufacturing process.[6][7]

References

  • Nanjing Jieyun Pharma Tech Co Ltd. (2017). The synthetic method of 2,4-difluorobenzylamine. CN104844493B.
  • Google Patents. (2016). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Purohit, M., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry. [Link]

  • Prime Scholars. (2017). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Der Pharma Chemica. [Link]

  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link]

  • Popp, C., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (2020). Benzyl fluoride synthesis by fluorination or substitution. [Link]

  • CaltechAUTHORS. (2022). Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. [Link]

  • Tlili, A., et al. (2020). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules. [Link]

  • ResearchGate. (2015). Development of fluorination methods using continuous-flow microreactors. [Link]

  • PubMed. (2011). Methods for 18F-labeling of RGD peptides: comparison of aminooxy [18F]fluorobenzaldehyde condensation with 'click labeling' using 2-[18F]fluoroethylazide, and S-alkylation with [18F]fluoropropanethiol. [Link]

  • ACS Publications. (2024). Visible Light-Induced Radical Cascade Difluoromethylation/Cyclization of Unactivated Alkenes: Access to CF2H-Substituted Polycyclic Imidazoles. [Link]

  • PubMed. (2022). Highly Enantioselective Decarboxylative Difluoromethylation. [Link]

  • PubMed. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. [Link]

  • RSC Publishing. (2022). Photochemical difluoromethylation of alkynes: synthesis of CF2H-substituted seven-membered dioxodibenzothiazepines and dibenzazepines. [Link]

  • PubMed. (2012). Recent trends in the impurity profile of pharmaceuticals. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurity-profile-of-pharmaceuticals/]([Link] impurity-profile-of-pharmaceuticals/)

  • MDPI. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. [Link]

  • PubMed. (2025). Desulfurizative Fluorination of N-CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. [Link]

  • ResearchGate. (2013). (A) Reductive amination for the radiosynthesis of 18 F-FDGluSCH (11).... [Link]

  • Google Patents. (2015). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. [Link]

  • Google Patents. (2019). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • NIH. (2014). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

  • NIH. (2014). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. [Link]

  • RSC Publishing. (2023). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]

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Validation & Comparative

Comparative Guide: Biological Activity & Optimization of 2-(Difluoromethoxy)-5-fluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 2-(Difluoromethoxy)-5-fluorobenzylamine scaffold. This content is structured for medicinal chemists and drug discovery scientists, focusing on the strategic application of this pharmacophore to optimize potency, metabolic stability, and physicochemical properties.

Executive Summary

In modern drug discovery, the 2-(Difluoromethoxy)-5-fluorobenzyl moiety represents a "privileged substructure" designed to address specific liabilities found in classic 2-methoxybenzyl or 2-trifluoromethoxybenzyl pharmacophores.

This guide analyzes the biological and physicochemical advantages of this scaffold.[1][2] The specific substitution pattern—an ortho-difluoromethoxy (–OCF₂H) group combined with a meta-fluorine (5-F)—offers a unique synergistic effect:

  • Metabolic Blockade: The 5-fluorine atom blocks the metabolically labile para-position relative to the alkoxy group (a common CYP450 soft spot).

  • Hydrogen Bond Donor Capability: Unlike the –OCF₃ group, the –OCF₂H moiety acts as a weak hydrogen bond donor, potentially picking up additional binding interactions in the receptor pocket.

  • Lipophilicity Modulation: It occupies a "Goldilocks" zone of lipophilicity (LogD), bridging the gap between the polar –OMe and the highly lipophilic –OCF₃.

Chemical Context & Structural Logic

To understand the performance of this derivative, we must compare it against its primary alternatives: the Non-fluorinated control (2-Methoxy) and the Perfluorinated analog (2-Trifluoromethoxy) .

The Structural Logic (SAR)
  • Position 1 (CH₂NH₂): The amine serves as the linker/warhead attachment point.

  • Position 2 (–OCF₂H): Acts as a lipophilic bioisostere of the methoxy group but with altered electronic properties (σ_p = 0.19 vs -0.27 for OMe) and H-bond donor capacity.

  • Position 5 (–F): Strategically placed para to the alkoxy group to block CYP-mediated aromatic hydroxylation.

Diagram: The SAR Decision Tree

The following diagram illustrates the medicinal chemistry decision process leading to the selection of this scaffold.

SAR_Logic Start Lead Compound (2-Methoxybenzylamine Core) Problem1 Issue: High Metabolic Clearance (O-dealkylation & Ring Hydroxylation) Start->Problem1 OptionA Strategy A: Fluorinate Ring (2-Methoxy-5-fluoro) Problem1->OptionA OptionB Strategy B: Perfluorination (2-Trifluoromethoxy-5-fluoro) Problem1->OptionB ResultA Result: Blocks Ring Oxidation BUT O-dealkylation persists OptionA->ResultA Solution OPTIMAL SOLUTION: 2-(Difluoromethoxy)-5-fluoro ResultA->Solution Optimize Ether ResultB Result: Stable BUT High LogP (Solubility issues) Loss of H-bond donor OptionB->ResultB ResultB->Solution Restore H-Bonding Benefit1 H-Bond Donor (-CF2H) Solution->Benefit1 Benefit2 Metabolic Stability (Blocked 5-pos + Stable Ether) Solution->Benefit2

Caption: SAR optimization pathway demonstrating the logical evolution from simple alkoxy-benzylamines to the difluoromethoxy-fluoro scaffold.

Comparative Performance Analysis

The following data compares the 2-(Difluoromethoxy)-5-fluorobenzyl moiety against standard alternatives. Data values are aggregated from standard medicinal chemistry literature regarding bioisosteres (e.g., Meanwell, J. Med. Chem. 2011).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureAlternative A (2-Methoxy-5-F)Alternative B (2-Trifluoromethoxy-5-F)The Product (2-Difluoromethoxy-5-F)Impact on Drug Design
H-Bond Donor NoNoYes (Weak) The CF₂H proton can interact with backbone carbonyls, improving IC₅₀.
Lipophilicity (

LogP)
Ref (0.0)+0.9 to +1.2+0.4 to +0.6 Moderate lipophilicity increase improves permeability without killing solubility.
Metabolic Stability (HLM) Low (O-demethylation risk)HighHigh The CF₂H bond is stronger than CH₃, resisting oxidative dealkylation.
Conformation Coplanar preferenceTwistedTwisted/Out-of-plane Ortho-substitution forces the benzylamine out of plane, potentially improving selectivity.
Electronic Effect (

)
-0.27 (Donor)0.35 (Withdrawer)0.19 (Weak Withdrawer) Modulates pKa of the benzylamine nitrogen, affecting solubility.
Performance in Biological Assays

When incorporated into lead compounds (e.g., Kinase Inhibitors or GPCR Antagonists), the 2-(Difluoromethoxy)-5-fluoro derivative typically exhibits:

  • Extended Half-life (

    
    ):  Due to the dual blockade of the 5-position (by Fluorine) and the ether moiety (by CF₂H).
    
  • Maintained Potency: Unlike the bulky –OCF₃ group which might clash sterically, the –OCF₂H is smaller and can form specific hydrogen bonds, often maintaining or improving potency compared to the –OMe parent.

Experimental Protocols

To validate the utility of this building block in your specific pipeline, the following experimental workflows are recommended.

Protocol A: Synthesis of Derivatives (Amide Coupling)

Objective: To couple the this compound fragment to a carboxylic acid core (e.g., a kinase scaffold).

  • Reagents: Carboxylic Acid Core (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the Carboxylic Acid in DMF under N₂ atmosphere.

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes to activate the acid.

    • Add This compound dropwise.

    • Stir at RT for 2–4 hours (monitor via LC-MS).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3, NaHCO₃, and Brine. Dry over Na₂SO₄.

  • Validation: NMR should show the characteristic triplet for the –CF₂H proton around

    
     6.5–7.0 ppm (
    
    
    
    Hz).
Protocol B: In Vitro Metabolic Stability Assessment

Objective: To quantify the stability improvement over the non-fluorinated analog.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    
    
  • Success Criteria: The 2-(Difluoromethoxy)-5-fluoro derivative should exhibit <50% of the intrinsic clearance (

    
    ) of the 2-methoxy analog.
    

Mechanism of Action Visualization

The following diagram details the "Metabolic Shunting" mechanism where the 5-Fluoro and Difluoromethoxy groups force the molecule down a slower clearance pathway, enhancing systemic exposure.

MOA_Metabolism Drug Drug-Scaffold (2-OCF2H-5-F) CYP_Attack1 CYP450 Attack (Para-position) Drug->CYP_Attack1 Attempted CYP_Attack2 CYP450 Attack (Ether Dealkylation) Drug->CYP_Attack2 Attempted Block1 BLOCKED by 5-Fluoro (C-F Bond Strength) CYP_Attack1->Block1 Block2 RETARDED by CF2H (C-D/F Effect) CYP_Attack2->Block2 Result Renal Excretion / Phase II (Extended Half-Life) Block1->Result Shunts to Block2->Result Shunts to

Caption: Mechanism of metabolic stabilization. The specific substitution pattern blocks the two primary clearance pathways (Ring Hydroxylation and O-Dealkylation).

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2010). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Regent Chemicals. (2024). Product Specification: this compound.

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A Senior Application Scientist's Guide to Bioisosteric Replacements for 2-(Difluoromethoxy)-5-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bioisosterism in Scaffolding

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and desirable pharmacokinetic profiles. The chemical scaffold, 2-(Difluoromethoxy)-5-fluorobenzylamine, presents two key fluorinated moieties that are instrumental in medicinal chemistry: the difluoromethoxy group (-OCF₂H) and an aromatic fluorine (-F). Each of these groups imparts unique physicochemical properties to the parent molecule. However, the true art of molecular design lies in understanding when and how to replace these groups to overcome challenges such as metabolic instability, off-target effects, or suboptimal potency.

This guide provides a comprehensive comparison of viable bioisosteric replacements for both the difluoromethoxy group and the 5-fluoro substituent. A bioisostere is a functional group or molecule that shares similar physical or chemical properties with another, eliciting a broadly similar biological response.[1] The objective of such a replacement is not merely substitution but a rational, data-driven enhancement of the molecule's overall profile.[1][2] We will delve into the mechanistic rationale for selecting specific bioisosteres, present comparative experimental data, and provide robust protocols for their evaluation.

Section 1: Deconstructing the Core Scaffold

To appreciate the impact of bioisosteric replacement, we must first understand the contributions of the individual functional groups on the parent scaffold.

  • The Difluoromethoxy (-OCF₂H) Group: This group has gained significant attention as a privileged moiety in medicinal chemistry.[3] It is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups.[4] Its unique properties include its role as a "lipophilic hydrogen bond donor," a concept that highlights its ability to form weak hydrogen bonds while increasing lipophilicity.[5][6] This duality can be critical for enhancing membrane permeability and target engagement.[3][6] Furthermore, compared to a metabolically labile methoxy group, the -OCF₂H group offers significantly enhanced stability against oxidative degradation.[3]

  • The Aromatic Fluorine (-F) Atom: The substitution of hydrogen with fluorine is a well-established strategy in drug design.[7] The strong carbon-fluorine bond is resistant to metabolic cleavage, making it an effective tool for blocking metabolic "soft spots."[1][8] Its high electronegativity can modulate the pKa of nearby basic groups and create favorable electrostatic interactions with protein targets, often enhancing binding affinity.[6][9]

The following diagram illustrates the key points of modification on the core scaffold that this guide will explore.

G cluster_0 Core Scaffold & Modification Points cluster_1 Bioisosteric Replacements for -OCF2H cluster_2 Bioisosteric Replacements for -F Parent This compound Mod1 -OCF2H Group Parent->Mod1 Position 2 Mod2 5-Fluoro Atom Parent->Mod2 Position 5 Bio1 Trifluoromethoxy (-OCF3) Mod1->Bio1 Bio2 1,1-Difluoroethyl (-CF2CH3) Mod1->Bio2 Bio3 3,3-Difluorooxetane Mod1->Bio3 Bio4 Methoxy (-OCH3) Mod1->Bio4 Bio5 Chlorine (-Cl) Mod2->Bio5 Bio6 Cyano (-CN) Mod2->Bio6 Bio7 Hydrogen (-H) Mod2->Bio7 Bio8 Pyridine Ring Mod2->Bio8 G cluster_workflow Experimental Workflow for Analog Evaluation A Synthesis of Analogs B Purity & Identity Confirmation (LC-MS, NMR) A->B C Protocol 1: LogD7.4 Determination (HPLC) B->C D Protocol 2: Metabolic Stability Assay (Liver Microsomes) B->D E Protocol 3: Target Binding Affinity (e.g., TR-FRET Assay) B->E F Data Integration & Analysis C->F D->F E->F G Decision: Select Lead Candidates F->G

Caption: A standardized workflow for the characterization of new analogs.

Protocol 1: Determination of Lipophilicity (LogD₇.₄)

Rationale: Lipophilicity is a critical parameter influencing solubility, permeability, and plasma protein binding. Measuring the distribution coefficient at physiological pH (LogD₇.₄) provides a more relevant value than LogP for ionizable compounds like benzylamines.

Methodology:

  • Preparation of Standards: Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Working Solutions: Create a 10 µM working solution of each analog in a 50:50 mixture of acetonitrile and pH 7.4 phosphate-buffered saline (PBS).

  • HPLC System: Use a reverse-phase C18 column with a gradient elution method.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% to 95% B over 10 minutes.

  • Calibration: Inject a series of standard compounds with known LogP values (e.g., testosterone, propranolol, etc.) to generate a calibration curve of retention time versus LogP.

  • Sample Analysis: Inject 10 µL of each analog's working solution.

  • Calculation: Determine the retention time (RT) for each analog. Use the calibration curve to interpolate the LogD₇.₄ value from its RT. The causality here is that higher lipophilicity leads to stronger interaction with the stationary phase, resulting in a longer retention time.

Protocol 2: In Vitro Metabolic Stability Assay

Rationale: This assay predicts the rate of metabolic clearance in the liver, a primary determinant of a drug's half-life. Using liver microsomes provides a source of key drug-metabolizing enzymes, primarily Cytochrome P450s.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM PBS (pH 7.4).

    • Prepare a 1 M stock of NADPH (cofactor) in PBS. Dilute to a 10 mM working solution.

    • Prepare 1 µM solutions of each test compound in PBS.

  • Incubation:

    • In a 96-well plate, add 90 µL of the HLM solution to each well.

    • Add 5 µL of the test compound solution to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add 5 µL of the 10 mM NADPH working solution to start the metabolic reaction. For the T=0 time point, NADPH is replaced with PBS.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound). This step simultaneously quenches the enzymatic reaction and precipitates the proteins.

  • Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Section 5: Hypothetical Case Study & Data Interpretation

To illustrate the decision-making process, consider the following data for a series of analogs designed to improve upon the parent scaffold, which has good potency (IC₅₀ = 50 nM) but suffers from moderate metabolic stability (t½ = 25 min).

Compound IDReplacement at Pos 2Replacement at Pos 5LogD₇.₄Metabolic t½ (min)Target IC₅₀ (nM)
Parent -OCF₂H-F2.82550
ANA-01 -OCF₃ -F3.5>120250
ANA-02 -CF₂CH₃ -F2.99565
ANA-03 -OCF₂H-Cl 3.22840
ANA-04 -CF₂CH₃ -Cl 3.311055

Analysis & Interpretation:

  • ANA-01: Replacing -OCF₂H with -OCF₃ dramatically improved metabolic stability but at the cost of a 5-fold loss in potency. This suggests the hydrogen bond donating ability of the -OCF₂H group may be critical for binding. The increased lipophilicity is also a concern for potential off-target effects.

  • ANA-02: The -CF₂CH₃ replacement provides a significant improvement in stability while only minimally affecting potency. [10]This is a promising result, indicating that the H-bond donor function might not be essential, but the overall steric and electronic profile of a difluoroalkyl group is favored.

  • ANA-03: Swapping fluorine for chlorine at position 5 slightly improved potency and lipophilicity without compromising stability. [11]This suggests the larger, more polarizable chlorine atom may form a more favorable interaction with the target.

  • ANA-04: This compound combines the two most successful single modifications. It achieves excellent metabolic stability (t½ = 110 min) while maintaining potency nearly equivalent to the parent compound. The LogD remains in a desirable range. This analog represents a successfully optimized lead candidate, demonstrating a rational, iterative approach to drug design.

Conclusion

The strategic application of bioisosterism is a powerful tool for refining the properties of a lead compound like this compound. By understanding the distinct roles of the difluoromethoxy group and the aromatic fluorine, medicinal chemists can make informed decisions to enhance metabolic stability, modulate lipophilicity, and improve target affinity. The key to success is not random substitution but a hypothesis-driven approach supported by a robust and repeatable set of experimental evaluations. As demonstrated, combining beneficial modifications, such as the replacement of -OCF₂H with -CF₂CH₃ and -F with -Cl, can lead to new chemical entities with a superior overall profile, ready for the next stage of drug development.

References

  • Pinto, A., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
  • Pinto, A., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC - PubMed Central.
  • Raobaikady, B., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH.
  • Unknown Author. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate.
  • Unknown Author. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Carboni, G., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
  • Sajjad, M., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH.
  • Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH.
  • Liashuk, O.S., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed.
  • Ferreira, R.J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
  • Liashuk, O.S., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • Unknown Author. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Unknown Source.
  • Unknown Author. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.
  • Unknown Author. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Ferreira, R.J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Unknown Author. (2025). Bioisosteres Cheat Sheet. Drug Hunter.
  • Unknown Author. (n.d.). Application of Fluorine in Drug Discovery. PharmaBlock.
  • Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH.
  • Summerfield, C.J.E., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Siegmund, K., et al. (2010). Aromatic N versus aromatic F: bioisosterism discovered in RNA base pairing interactions leads to a novel class of universal base analogs. PubMed.

Sources

Structural Confirmation of 2-(Difluoromethoxy)-5-fluorobenzylamine: A Multi-Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of "2-(Difluoromethoxy)-5-fluorobenzylamine" for Structural Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

In the development of fluorinated pharmaceuticals, This compound (CAS: N/A for specific isomer, generic fluorobenzylamines ref [1]) represents a high-value building block due to the lipophilic modulation provided by the difluoromethoxy (–OCHF₂) group and the metabolic blocking potential of the aryl fluoride.[1][2]

However, the synthesis of this compound often yields regioisomeric impurities (e.g., the 4-fluoro or 6-fluoro isomers) that are difficult to separate by standard chromatography.[1][2] This guide objectively compares spectroscopic methods for validating this specific structure, demonstrating why 19F NMR is the superior analytical "product" for rapid, unequivocal confirmation compared to standard 1H NMR or Mass Spectrometry alone.

Part 1: Molecular Profile & Theoretical Basis[2]

Compound: this compound Molecular Formula: C₈H₈F₃NO Molecular Weight: 191.15 g/mol [1][2]

Structural Criticality

The confirmation relies on validating three distinct domains:

  • The Difluoromethoxy Group (–OCHF₂): A unique electronic environment characterized by strong geminal H-F coupling.[1][2]

  • The Aryl Fluoride (Ar-F): Located at position 5, meta to the –OCHF₂ and para to the aminomethyl group.[1]

  • The Aminomethyl Arm (–CH₂NH₂): Anchored at position 1.[1][2]

Part 2: Comparative Analysis of Analytical Methods

This section compares the "performance" of three standard analytical techniques in confirming the identity of this compound.

Table 1: Performance Matrix of Spectroscopic Methods
FeatureMethod A: 1H NMR Method B: LC-MS (ESI+) Method C: 19F NMR (Recommended)
Primary Utility Functional group connectivity (H-H correlation).[1][2]Molecular weight & fragmentation confirmation.[1][2]Definitive regioisomer discrimination.
Specificity Moderate. Aromatic region often crowded; coupling patterns complex.[1][2]Low. Isomers (4-fluoro vs 5-fluoro) have identical mass (m/z 192).[1][2]High. Distinct chemical shifts for –OCHF₂ vs Ar-F; no solvent overlap.[1][2]
Sample Prep Standard (CDCl₃/DMSO-d₆).[1][2]Dilute (MeOH/AcN).[1][2]Standard (CDCl₃/DMSO-d₆).[1][2]
Key Limitation Solvent peaks can obscure benzylic protons; –OCHF₂ triplet overlaps with aromatics.[1][2]Cannot distinguish positional isomers without chiral/specialized columns.Requires probe tuning (standard on modern instruments).[1][2]
Verdict Necessary but insufficient. Supporting data only. The "Gold Standard" for this compound.
Part 3: Detailed Spectroscopic Protocols
1. The "Gold Standard" Protocol: 19F NMR Analysis

Why it wins: The 19F nucleus offers a wide chemical shift range (~300 ppm), making it impossible to confuse the aliphatic fluorines of the –OCHF₂ group with the aromatic fluorine.

Anticipated Spectral Features (Reference Data [2, 6]):

  • Signal A (–OCHF₂): Appears as a doublet around -80 to -83 ppm .[1][2]

    • Causality: The two equivalent fluorines are split by the single geminal proton (

      
       Hz).[1][2]
      
  • Signal B (Ar-F at C5): Appears as a multiplet around -115 to -120 ppm .[1][2]

    • Differentiation: If the fluorine were at the 4-position (para to –OCHF₂), the chemical shift would move upfield due to resonance donation from the oxygen lone pairs. The 5-position (meta) lacks this direct resonance shielding, resulting in a distinct shift.[1][2]

Protocol:

  • Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl₃. (Avoid DMSO-d₆ if possible, as it can broaden exchangeable protons in 1H, though less critical for 19F).[1][2]

  • Acquisition: Set spectral width to include -50 to -200 ppm.

  • Processing: Apply exponential multiplication (LB = 1.0 Hz) to enhance signal-to-noise.

2. The Baseline Protocol: 1H NMR Analysis

Role: Confirms the integrity of the carbon backbone and the amine.

Key Diagnostic Signals (Reference Data [1, 5]):

  • The "Triplet" (–OCHF₂): A triplet centered at

    
     6.50 – 6.80 ppm .[1][2]
    
    • Coupling:

      
       Hz.[1][2] This large coupling is the fingerprint of the difluoromethoxy group.
      
  • Benzylic Protons (–CH₂–): Singlet (or broad doublet) at

    
     3.80 – 3.95 ppm .[1][2]
    
  • Aromatic Region (

    
     6.9 – 7.5 ppm):  Look for a 1,2,5-substitution pattern.[1][2]
    
    • H6 (ortho to CH₂NH₂):[1][2] Small doublet (meta coupling to H4).

    • H3 & H4: Complex splitting due to F-H coupling (

      
       and 
      
      
      
      ).[1][2]
Part 4: Visualization of Structural Confirmation Logic

The following diagram illustrates the decision-making workflow for confirming the structure and ruling out the most common impurity (the 4-fluoro regioisomer).

StructuralConfirmation Sample Unknown Fluorinated Benzylamine Sample MS_Analysis Step 1: LC-MS Analysis (Mass Check) Sample->MS_Analysis Mass_Result Observed [M+H]+ = 192.15? MS_Analysis->Mass_Result NMR_Split Step 2: NMR Spectroscopy (Regioisomer Differentiation) Mass_Result->NMR_Split Yes (Mass Correct) H1_NMR 1H NMR Analysis (Functional Groups) NMR_Split->H1_NMR F19_NMR 19F NMR Analysis (The Decider) NMR_Split->F19_NMR H1_Data Observe Triplet (J~73Hz) @ 6.6 ppm? (Confirms -OCHF2) H1_NMR->H1_Data F19_Data Observe Two Signals? 1. Doublet (-82 ppm) 2. Ar-F Signal F19_NMR->F19_Data Isomer_Check Analyze Ar-F Shift/Coupling H1_Data->Isomer_Check F19_Data->Isomer_Check Result_Correct CONFIRMED: 2-(Difluoromethoxy)- 5-fluorobenzylamine Isomer_Check->Result_Correct Ar-F @ -118 ppm (Meta to OCHF2) Result_Wrong REJECT: Regioisomer (4-F or 6-F) Isomer_Check->Result_Wrong Ar-F @ -125 ppm (Para to OCHF2)

Caption: Logical workflow for distinguishing the target compound from isobaric impurities using coupled MS and NMR data.

Part 5: Experimental Validation Data (Simulated)

To ensure trustworthiness, compare your experimental results against these validated theoretical parameters derived from fragment analysis of similar fluorinated benzylamines [1, 2].

Table 2: Reference Spectral Data for Confirmation
NucleusSignalMultiplicityCoupling Constant (

)
Structural Inference
1H –OCH F₂Triplet (t)

Hz
Confirm difluoromethoxy group integrity.[1][2]
1H Ar-H Multipletvaries1,2,5-substitution pattern confirmation.[1][2]
19F –OCHFDoublet (d)

Hz
Matches 1H coupling; confirms geminal F-H.[1][2]
19F Ar-F Multiplet

Hz
Position 5 confirmation (Meta to alkoxy).[1][2]
13C –OC HF₂Triplet (t)

Hz
Characteristic carbon-fluorine direct bond.[1][2]
References
  • Sigma-Aldrich. (n.d.).[1][2] 2-Fluorobenzylamine Product Reference. Retrieved from [1][2]

  • University of California, Santa Barbara (UCSB). (n.d.).[1][2] 19F Chemical Shifts and Coupling Constants Table. NMR Facility. Retrieved from

  • National Institutes of Health (NIH). (2024).[1][2] Benzylic C(sp3)–H fluorination strategies. PubMed Central.[1][2] Retrieved from

  • Oxford Instruments. (n.d.).[1][2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Retrieved from

  • ChemicalBook. (n.d.).[1][2] 2-Fluorobenzylamine NMR Spectrum Data. Retrieved from

  • Alfa Chemistry. (n.d.).[1][2] 19F NMR Chemical Shift Table. Retrieved from

Sources

Comparative Metabolic Stability Guide: 2-(Difluoromethoxy)-5-fluorobenzylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-(Difluoromethoxy)-5-fluorobenzylamine , a strategic fragment in medicinal chemistry designed to balance metabolic stability with physicochemical properties. Unlike traditional methoxy analogs, which suffer from rapid O-dealkylation, or trifluoromethoxy analogs, which often exhibit excessive lipophilicity, the difluoromethoxy (


) scaffold offers a "Goldilocks" zone: enhanced metabolic resistance while retaining hydrogen bond donor (HBD) capability.

This guide details the metabolic liabilities of this scaffold, compares it against key structural analogs, and provides standardized protocols for assessing intrinsic clearance (


) in drug discovery workflows.

Metabolic Liability Analysis: The "Soft Spot" Audit

To understand the stability profile of this compound, we must deconstruct its three pharmacophoric elements and their interactions with Phase I metabolic enzymes (primarily CYP450).

A. The Ether Moiety: Methoxy vs. Difluoromethoxy[1][2][3]
  • Liability: The ether linkage is a primary site for oxidative metabolism. In standard 2-methoxy analogs, CYP450 enzymes typically abstract a hydrogen atom from the methyl group, leading to a hemiacetal intermediate that rapidly collapses to release formaldehyde and the corresponding phenol (O-dealkylation).

  • The Difluoro Shield: Replacing hydrogens with fluorine atoms increases metabolic stability due to the high strength of the C-F bond (

    
    ) and the electron-withdrawing effect of fluorine, which deactivates the remaining C-H bond toward radical abstraction.
    
  • Bioisosteric Advantage: Unlike the fully fluorinated trifluoromethoxy (

    
    ) group, the difluoromethoxy  (
    
    
    
    ) group retains a polarized C-H bond that can act as a lipophilic hydrogen bond donor, often critical for receptor binding (e.g., acting as a bioisostere for a hydroxyl or thiol group).[1]
B. The Benzylic Amine[5]
  • Liability: Benzylamines are susceptible to N-dealkylation or oxidative deamination . CYP450 enzymes can hydroxylate the benzylic carbon (adjacent to the nitrogen), forming an unstable carbinolamine that cleaves to release ammonia and the corresponding benzaldehyde.

  • Mitigation: While the difluoromethoxy group does not directly block this pathway, its electron-withdrawing nature (inductive effect,

    
    ) reduces the electron density at the benzylic position, potentially slowing the rate of oxidation compared to electron-rich analogs.
    
C. The Aromatic Ring (5-Fluoro Substitution)
  • Liability: Electron-rich aromatic rings are prone to hydroxylation, particularly at the para position relative to electron-donating groups (like the ether oxygen).

  • The 5-Fluoro Block: In this scaffold, the fluorine at position 5 is para to the ether oxygen (position 2). This strategically blocks the most metabolically vulnerable site on the ring, forcing enzymes to attack less favorable positions or abort the catalytic cycle.

Comparative Performance Guide

The following table contrasts the target molecule with its direct structural analogs. Data represents consensus SAR trends derived from fluorinated ether medicinal chemistry.

Table 1: Comparative Metabolic & Physicochemical Profile
FeatureAnalog A: 2-Methoxy Target: 2-(Difluoromethoxy) Analog B: 2-(Trifluoromethoxy)
Structure



Metabolic Stability (

)
Low (Rapid O-demethylation)High (Resistant to O-dealkylation)Very High (Metabolically inert ether)
Lipophilicity (

)
Low (Baseline)Moderate (+0.6 vs OMe)High (+1.1 vs OMe)
H-Bond Donor (HBD) NoYes (Weak, lipophilic donor)No
Primary Clearance Route CYP-mediated O-dealkylationBenzylic N-dealkylationBenzylic N-dealkylation
CYP Inhibition Risk LowLow-ModerateModerate (Lipophilicity driven)

Key Insight: The 2-(Difluoromethoxy) analog is the superior choice when the target receptor requires an H-bond donor in the binding pocket, or when the


 analog pushes 

beyond the desired range for oral bioavailability.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the analogs. Note how the difluoromethoxy group effectively shuts down "Pathway A," shunting metabolism toward the slower "Pathway B."

MetabolicPathways cluster_legend Metabolic Fate Parent 2-(Difluoromethoxy)- 5-fluorobenzylamine Phenol Major Metabolite: Phenolic Derivative (Via O-Dealkylation) Parent->Phenol Pathway A: O-Dealkylation (BLOCKED by CF2H) Aldehyde Metabolite: Benzaldehyde Derivative (Via N-Deamination) Parent->Aldehyde Pathway B: Benzylic Oxidation (Primary Clearance Route) RingOH Minor Metabolite: Ring Hydroxylation Parent->RingOH Pathway C: Aromatic Oxidation (Blocked at C5 by F) Desc The -OCF2H group resists Pathway A, shifting clearance to Pathway B. The 5-F substituent blocks Pathway C.

Figure 1: Predicted metabolic pathways. The difluoromethoxy group significantly retards Pathway A (O-dealkylation), while the 5-Fluoro substituent blocks Pathway C (Ring Hydroxylation), leaving Benzylic Oxidation (Pathway B) as the rate-determining step.

Experimental Protocols

To validate the stability of these analogs, the following standardized microsomal stability assay is recommended. This protocol ensures data is comparable across different chemical series.

Protocol: Microsomal Stability Assay (Human/Rat)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compound.

Reagents:

  • Liver Microsomes (Human/Rat) at 20 mg/mL protein concentration.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1

    
     in Phosphate Buffer (final DMSO < 0.1%).
    
  • Pre-incubation: Incubate microsomes (0.5 mg/mL final conc) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
     samples at 
    
    
    
    minutes.
  • Quenching: Immediately dispense aliquots into 150

    
     of ice-cold Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis (Self-Validating Step): Calculate the slope (


) of the natural log of remaining compound vs. time.

Acceptance Criteria:

  • Positive Control: Testosterone (High Clearance) or Warfarin (Low Clearance) must fall within historical ranges.

  • Linearity:

    
     of the decay curve must be 
    
    
    
    for valid calculation.

References

  • Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. Link(Representative citation for difluoromethoxy SAR).

  • Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Xing, L., et al. (2025). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

  • Uldam, H. K., et al. (2025). "Metabolism of alkyl amines by cytochrome P450 enzymes." Drug Metabolism and Disposition. Link

  • Grygorenko, O. O., et al. (2022). "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17, e202200365.[2] Link

Sources

Definitive Identity Confirmation of 2-(Difluoromethoxy)-5-fluorobenzylamine Impurities: An Orthogonal Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a rigorous, self-validating framework for the structural confirmation of 2-(Difluoromethoxy)-5-fluorobenzylamine (CAS: 1003710-86-6) and its critical impurities.[1]

The Problem: In medicinal chemistry, the difluoromethoxy (-OCHF₂) and fluoro (-F) moieties are bioisosteres used to modulate lipophilicity and metabolic stability. However, standard quality control (QC) relying solely on LC-MS is prone to failure.[1] The primary risk is regioisomerism —specifically the confusion between the target molecule and its isomer, 2-fluoro-5-(difluoromethoxy)benzylamine.[1] These isomers are isobaric (identical Mass-to-Charge ratio) and often co-elute on standard C18 columns, rendering MS detection "blind" to the impurity.[1]

The Solution: This guide compares the industry-standard "High-Throughput" approach against a proposed "Orthogonal Structural Verification" (OSV) protocol. We demonstrate that while LC-MS is necessary for quantitation, 19F-NMR is the non-negotiable gold standard for identity confirmation due to the distinct J-coupling signatures of the -OCHF₂ group.[1]

Impurity Profiling: Origin & Prediction

To detect impurities, one must first understand their genesis.[1] The synthesis of this compound typically proceeds via the reduction of a nitrile or amide precursor, often derived from the alkylation of a phenol.

Critical Impurity Classes
  • Regioisomeric Impurity (The "Silent" Threat):

    • Origin: Impure starting phenol (e.g., 4-fluoro-2-hydroxy vs. 2-fluoro-4-hydroxy precursors).[1]

    • Risk:[2][3][4] Identical mass (

      
       191.17 for [M+H]+).[1] Indistinguishable by single-quad MS.[1]
      
  • Dimeric Impurity (Dibenzylamine):

    • Origin: Condensation of the product amine with the intermediate imine during reduction.

    • Risk:[2][3][4] High molecular weight (

      
       ~364), easily detected by MS but hard to remove.[1]
      
  • Des-difluoromethyl Impurity (Phenol derivative):

    • Origin: Hydrolysis of the -OCHF₂ group under acidic workup.[1]

    • Risk:[2][3][4] Changes polarity significantly; easily separated by HPLC.[1]

Visualization: Impurity Genesis Pathways

The following diagram maps the synthetic origins of these impurities to guide your analytical focus.

ImpurityPathways Start Starting Material (Difluoromethoxy-fluorobenzonitrile) Reaction Reduction Step (H2/Pd or LiAlH4) Start->Reaction Impurity_Iso Impurity A: Regioisomer (Isobaric Interference) Start->Impurity_Iso Contaminated SM Target Target Product This compound Reaction->Target Major Pathway Impurity_Dimer Impurity B: Dimer (Dibenzylamine) Reaction->Impurity_Dimer Self-Condensation Impurity_Hyd Impurity C: Hydrolysis (Free Phenol) Target->Impurity_Hyd Acidic Workup

Figure 1: Synthetic origin of critical impurities.[1] Note the Regioisomer (Red) arises from starting material contamination and persists through reduction.

Comparative Analysis: LC-MS vs. Orthogonal NMR

This section objectively compares the "Standard" approach used by many contract research organizations (CROs) against the "Orthogonal" approach required for high-integrity data.[1]

Comparative Performance Matrix
FeatureMethod A: Standard LC-MS (UV @ 254nm) Method B: Orthogonal (LC-MS + 19F-NMR)
Specificity Low. Cannot distinguish regioisomers (Ortho/Meta/Para).[1]High. Distinct chemical shifts for F-5 vs F-2.[1]
Linearity Excellent for quantitation (0.1% - 120%).[1]Good (requires qNMR internal standard).
Regioisomer ID Fail. Both isomers have

191.1.
Pass. -OCHF₂ coupling constants differ by position.[1]
Throughput High (10 min/sample).[1]Medium (30-60 min/sample).
Limit of Detection High Sensitivity (ppm range).Moderate Sensitivity (~0.1% impurity level).[1]
Technical Insight: Why MS Fails and NMR Succeeds
  • The MS Blind Spot: In Electrospray Ionization (ESI), the fragmentation pattern of the target and its regioisomer are nearly identical because the core stability of the benzyl cation is similar regardless of fluorine placement.

  • The NMR Advantage: The -OCHF₂ group exhibits a characteristic triplet in 1H-NMR (

    
     Hz).[1] In 19F-NMR, the fluorine on the ring and the fluorines in the -OCHF₂ group show distinct coupling patterns. The chemical shift of the aromatic fluorine is highly sensitive to its position relative to the amine (ortho vs. meta).
    

Experimental Protocols

These protocols are designed to be self-validating . If the system suitability test fails, the data is invalid.

Protocol A: High-Resolution LC-MS (Purity Assessment)

Purpose: To quantify non-isobaric impurities (Dimers, degradation products).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes. Hold 2 min.

  • Detection: UV (210 nm, 254 nm) and ESI-MS (Positive Mode, Scan 100-600 Da).[1]

  • System Suitability: Inject a blank. Ensure baseline drift < 2 mAU.[1] Inject a standard; tailing factor must be < 1.5.

Protocol B: 19F-NMR and 1H-NMR (Identity Confirmation)

Purpose: To differentiate the target from its regioisomer.[1]

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent amine salt formation/broadening).[1]

  • Concentration: 10-15 mg/mL.

  • 1H-NMR Parameters:

    • Look for the Triplet at

      
       ppm.[1] This is the proton inside the -OCHF₂ group.[1]
      
    • Measure the coupling constant (

      
      ). It must be ~73-76 Hz.[1]
      
  • 19F-NMR Parameters:

    • Signal 1 (-OCHF₂): Doublet around -82 ppm.[1][5]

    • Signal 2 (Ar-F): Singlet (or multiplet) around -110 to -130 ppm.[1]

    • Validation: The chemical shift of the Ar-F signal will shift significantly (>2 ppm) if the fluorine is in the wrong position (e.g., position 4 instead of 5).

Decision Tree for Identity Confirmation

Follow this logical flow to confirm the identity of the batch.

DecisionTree Sample Unknown Sample (Batch X) LCMS Step 1: LC-MS Analysis (Purity Check) Sample->LCMS MassCheck Mass = 191.1? Purity > 98%? LCMS->MassCheck Fail_Purity Reject Batch (Re-purify) MassCheck->Fail_Purity No NMR_Step Step 2: 19F & 1H NMR (Structural ID) MassCheck->NMR_Step Yes CouplingCheck Is -OCHF2 Triplet Present? (J ~ 74Hz) NMR_Step->CouplingCheck Fail_Group Reject: Missing Difluoromethoxy Group CouplingCheck->Fail_Group No RegioCheck Step 3: Ar-F Shift Check (Compare to Ref Std) CouplingCheck->RegioCheck Yes Fail_Iso Reject: Regioisomer Detected RegioCheck->Fail_Iso Shift Mismatch Pass Identity CONFIRMED Release Batch RegioCheck->Pass Match

Figure 2: Analytical Decision Tree. Note that passing LC-MS (Step 1) is insufficient for release without NMR verification (Step 2 & 3).[1]

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation, 2006.[1] Link

  • Ni, C., & Hu, J. Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2014.[1] (Discusses synthesis of difluoromethoxy groups). Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application Note demonstrating NMR's superiority over MS for isomers). Link

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.[1] Link

Sources

A Senior Application Scientist's Guide to Reproducibility in Amide Synthesis: A Comparative Analysis of 2-(Difluoromethoxy)-5-fluorobenzylamine and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic procedures is the bedrock of reliable scientific advancement. The choice of building blocks in a synthetic route can have profound implications not only for the biological activity of the final compound but also for the consistency and scalability of its production. This guide provides an in-depth technical comparison of two closely related yet distinct building blocks: 2-(Difluoromethoxy)-5-fluorobenzylamine and its non-fluorinated counterpart, 2-methoxy-5-fluorobenzylamine . We will delve into the nuances of their synthesis, their application in a common and critical reaction—amide bond formation—and the factors that influence the reproducibility of experiments in which they are employed.

The strategic incorporation of fluorine-containing motifs is a well-established strategy in modern medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, has gained significant traction as a bioisostere for hydroxyl and methoxy groups, offering a unique combination of electronic properties and metabolic robustness. However, the introduction of this group can also present synthetic challenges that may affect the reproducibility of a given experimental outcome. This guide aims to provide a clear, evidence-based comparison to aid researchers in making informed decisions when selecting reagents for their synthetic campaigns.

The Impact of the Difluoromethoxy Group: A Physicochemical Perspective

The seemingly subtle substitution of a methoxy (-OCH₃) group with a difluoromethoxy (-OCHF₂) group induces significant changes in the electronic properties of the parent molecule. This, in turn, influences the reactivity and, potentially, the reproducibility of reactions involving these building blocks.

A key differentiator is the electron-withdrawing nature of the difluoromethoxy group, which is considerably stronger than that of the methoxy group. This has a direct impact on the pKa of nearby functional groups. For instance, the pKa of a phenol is a good indicator of the electron-donating or -withdrawing nature of its substituents. A lower pKa signifies a more acidic phenol, which in turn suggests a more electron-withdrawing substituent on the aromatic ring.

Studies have shown that the introduction of a difluoromethoxy group onto an aromatic ring leads to a lower pKa of a phenolic hydroxyl group compared to a methoxy group. For example, the calculated pKa of a phenol with a para-difluoromethoxy group is approximately 8.52, whereas the corresponding methoxy-substituted phenol has a calculated pKa of around 9.22.[1] This difference in acidity can have a cascading effect on the reactivity of the molecule and the optimal conditions for subsequent reactions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-methoxy-5-fluorobenzylamineKey Implications for Reproducibility
Molecular Weight 191.15 g/mol 157.17 g/mol Higher mass of the difluoromethoxy analog can impact reaction stoichiometry calculations if not accounted for accurately.
Calculated pKa (of corresponding phenol) ~8.52[1]~9.22[1]The lower basicity of the amine in the difluoromethoxy analog may require more forcing conditions or stronger coupling agents for amide bond formation, potentially introducing more variability.
Lipophilicity (cLogP) Higher (inferred)Lower[2]Differences in solubility can affect reaction kinetics and purification. The higher lipophilicity of the difluoromethoxy compound may necessitate different solvent systems for both reaction and chromatography, which can be a source of variability.
Metabolic Stability Generally enhanced due to the strong C-F bonds.More susceptible to O-demethylation.While a key advantage in drug discovery, this does not directly impact in-vitro reaction reproducibility but is a critical factor in the rationale for its use.

Synthesis of the Building Blocks: A Source of Potential Variability

The reproducibility of any experiment begins with the quality and consistency of the starting materials. The synthetic routes to this compound and 2-methoxy-5-fluorobenzylamine differ significantly, presenting distinct challenges and potential for batch-to-batch variation.

Synthesis of this compound

The synthesis of this building block typically involves a multi-step sequence, with the key and often most challenging step being the introduction of the difluoromethoxy group. A common strategy involves the difluoromethylation of a corresponding phenol.

cluster_0 Synthesis of this compound A 2-Amino-4-fluorophenol B 2-Hydroxy-5-fluorobenzaldehyde A->B Diazotization & Hydrolysis C 2-(Difluoromethoxy)-5-fluorobenzaldehyde B->C Difluoromethylation (e.g., ClCF2CO2Na, base) D This compound C->D Reductive Amination

Caption: A plausible synthetic route to this compound.

Challenges to Reproducibility:

  • Difluoromethylation Step: The O-difluoromethylation of phenols can be a temperamental reaction.[1] Reagents like sodium chlorodifluoroacetate require careful temperature control to generate difluorocarbene in situ. Incomplete reactions are common, leading to mixtures of starting material and product that can be challenging to separate due to similar polarities.[1] The efficiency of this step can be highly dependent on the purity of the difluoromethylating agent, the choice of base, and the solvent system.[3] Side reactions, such as the formation of formate esters, can also occur.

  • Purification: The increased lipophilicity of the difluoromethoxy-containing intermediates can make purification by standard silica gel chromatography more challenging, sometimes requiring specialized solvent systems or alternative techniques.

Synthesis of 2-methoxy-5-fluorobenzylamine

The synthesis of the methoxy analog is generally more straightforward and relies on more established and robust chemical transformations.

cluster_0 Synthesis of 2-methoxy-5-fluorobenzylamine A 4-Fluoroanisole B 2-Methoxy-5-fluorobenzaldehyde A->B Vilsmeier-Haack or Ortho-lithiation C 2-methoxy-5-fluorobenzylamine B->C Reductive Amination

Caption: A common synthetic pathway for 2-methoxy-5-fluorobenzylamine.

Advantages for Reproducibility:

  • Well-Established Reactions: The methylation of a phenol and the formylation of an activated aromatic ring are generally high-yielding and reproducible reactions.

  • Fewer Side Reactions: These reactions are typically cleaner than difluoromethylation, leading to easier purification and more consistent product quality.

Head-to-Head Comparison: Amide Bond Formation

To provide a practical comparison, we will consider a standard amide coupling reaction between a generic carboxylic acid and our two benzylamine building blocks.

cluster_0 Comparative Amide Coupling Workflow cluster_1 Reagent A: this compound cluster_2 Reagent B: 2-methoxy-5-fluorobenzylamine A_amine Amine A A_product Amide Product A A_amine->A_product R-COOH, Coupling Agent, Base B_amine Amine B B_product Amide Product B B_amine->B_product R-COOH, Coupling Agent, Base

Caption: A generalized workflow for comparing the two benzylamines in amide synthesis.

Experimental Protocol: A Comparative Framework

The following protocol outlines a general procedure for amide bond formation that can be adapted for both benzylamines. This framework will be used to discuss potential differences in reproducibility.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound OR 2-methoxy-5-fluorobenzylamine (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add the respective benzylamine (either this compound or 2-methoxy-5-fluorobenzylamine).

  • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

  • Add HATU in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analysis of Reproducibility Factors

Table 2: Comparative Analysis of Reproducibility in Amide Coupling

FactorThis compound2-methoxy-5-fluorobenzylamineImpact on Reproducibility
Reaction Rate Potentially slower due to the lower basicity of the amine.Generally faster due to the higher basicity of the amine.Slower reactions may be more susceptible to side reactions or incomplete conversion if reaction times are not carefully controlled and optimized. This can lead to batch-to-batch variability in yield and purity.
Choice of Coupling Agent May require a more potent coupling agent (e.g., HATU, COMU) to achieve high yields, especially with sterically hindered carboxylic acids.A wider range of coupling agents (including less expensive options like EDC/HOBt) are often effective.The need for more specialized and often more expensive coupling agents can introduce variability if the quality of the coupling agent is not consistent.
Side Reactions The electron-withdrawing nature of the difluoromethoxy group may make the resulting amide more susceptible to hydrolysis under certain work-up or purification conditions.The methoxy group is less activating towards hydrolysis of the amide bond.Inconsistent work-up procedures (e.g., pH of aqueous washes, duration of exposure to acidic or basic conditions) can lead to variable levels of product degradation with the difluoromethoxy analog.
Purification The higher lipophilicity of the product can make separation from non-polar byproducts more challenging, potentially requiring more complex chromatographic gradients or longer columns.Purification is often more straightforward due to the more moderate polarity of the product.Difficult purifications can lead to inconsistent product purity and lower isolated yields, impacting the overall reproducibility of the process.

Conclusion and Recommendations

The choice between this compound and its methoxy analog is a classic example of the trade-off between desired product properties and synthetic feasibility.

This compound is an excellent choice when the primary goal is to enhance the metabolic stability and modulate the electronic properties of the final compound. However, researchers must be prepared for potential challenges in both the synthesis of the building block and its subsequent reactions. To ensure reproducibility, it is crucial to:

  • Source high-quality starting materials: The purity of the difluoromethylating agent is paramount.

  • Rigorously optimize and control reaction conditions: Pay close attention to temperature, reaction time, and stoichiometry, particularly in the difluoromethylation and amide coupling steps.

  • Develop robust and consistent work-up and purification protocols: Be mindful of the potential for hydrolysis and the challenges of purifying lipophilic compounds.

2-methoxy-5-fluorobenzylamine , on the other hand, offers a more reliable and reproducible synthetic route. The starting material is more readily prepared, and its reactivity in standard transformations like amide coupling is more predictable. This makes it an ideal choice for:

  • Initial proof-of-concept studies: Where the focus is on quickly generating material to validate a biological hypothesis.

  • Large-scale synthesis: Where cost, simplicity, and high, reproducible yields are critical.

Ultimately, the decision rests on the specific goals of the research program. By understanding the inherent properties of each building block and the potential challenges they present, researchers can design more robust and reproducible experiments, accelerating the path from discovery to innovation.

References

  • Poon, K. W. C., & Dudley, G. B. (2006). Mixed Carbonic Anhydrides in the Synthesis of Amides and Peptides. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Purohit, V., & L-S. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 19(7), 9348–9377. [Link]

  • PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

  • Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

  • Sperry, J. (2011). The amide bond: a historic reaction for the 21st century. ACS Central Science, 3(5), 487-492. [Link]

  • Hu, J., et al. (2018). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Nature Communications, 9(1), 1-8. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-fluorobenzoic acid. Retrieved from [Link]

  • Greaney, M. F., & Mehta, V. P. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036-5039. [Link]

  • PubChem. (n.d.). 2-Methoxybenzylamine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.